Technical Documentation Center

5-(Piperidin-4-yl)isoquinoline dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(Piperidin-4-yl)isoquinoline dihydrochloride
  • CAS: 1803587-27-0

Core Science & Biosynthesis

Foundational

5-(Piperidin-4-yl)isoquinoline dihydrochloride physical and chemical properties

Technical Whitepaper: 5-(Piperidin-4-yl)isoquinoline Dihydrochloride Physical and Chemical Properties, Pharmacological Applications, and Handling Protocols [1][2] Executive Summary 5-(Piperidin-4-yl)isoquinoline dihydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-(Piperidin-4-yl)isoquinoline Dihydrochloride

Physical and Chemical Properties, Pharmacological Applications, and Handling Protocols [1][2]

Executive Summary

5-(Piperidin-4-yl)isoquinoline dihydrochloride (CAS: 1803587-27-0) is a specialized heterocyclic compound belonging to the isoquinoline alkaloid class.[2] Structurally characterized by a direct carbon-carbon linkage between the C5 position of the isoquinoline ring and the C4 position of a piperidine ring, this molecule represents a privileged pharmacophore scaffold .[2]

Unlike its sulfonamide-linked analogs (e.g., Fasudil, H-1152) which are classical Rho-associated protein kinase (ROCK) inhibitors, the 5-(piperidin-4-yl)isoquinoline core has emerged in recent drug discovery campaigns targeting PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) modulation and novel kinase pathways.[2] This guide details its physicochemical profile, structural biology, and rigorous handling protocols for research applications.[2]

Chemical Identity & Structural Analysis

The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability compared to the free base.[2] The direct C-C bond between the aromatic isoquinoline and the aliphatic piperidine confers unique conformational rigidity, distinct from the flexible sulfonyl linkers found in earlier generation inhibitors.[2]

Table 1: Chemical Specifications
PropertySpecification
Chemical Name 5-(Piperidin-4-yl)isoquinoline dihydrochloride
Synonyms 5-(4-Piperidinyl)isoquinoline 2HCl; 5-Isoquinolinyl-4-piperidinyl dihydrochloride
CAS Number 1803587-27-0
Molecular Formula C₁₄H₁₆N₂[2][3][4][5] · 2HCl
Molecular Weight 285.21 g/mol (Salt); ~212.29 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL); DMSO (>20 mg/mL); Ethanol (Sparingly)
pKa (Calculated) ~5.4 (Isoquinoline N); ~10.8 (Piperidine NH)
Hygroscopicity High (Deliquescent in high humidity)

Physicochemical Properties

Solubility & Stability Profile

The dihydrochloride salt form is highly polar.[2]

  • Aqueous Solubility: The protonation of both nitrogen centers (isoquinoline N and piperidine NH) by HCl renders the molecule highly water-soluble.[2] It is stable in acidic media but may precipitate as the free base if the pH is adjusted above 9.0.[2]

  • Thermal Stability: Solid samples are stable at room temperature (25°C) when desiccated.[2] Solutions in DMSO or water should be stored at -20°C to prevent oxidative degradation of the piperidine ring.[2]

Structural Causality (SAR)
  • Isoquinoline Ring: Provides planar aromatic interactions (π-π stacking) within the ATP-binding pocket of kinases or hydrophobic clefts of PCSK9.[2]

  • Piperidine Ring: Acts as a secondary amine donor/acceptor.[2] In physiological pH, it is protonated (positively charged), facilitating ionic interactions with aspartate or glutamate residues in target proteins (e.g., Asp-rich regions in kinase active sites).[2]

  • C5-Linkage: This specific regioisomer (C5-attachment) orients the piperidine tail differently than C4- or C6-linked analogs, often altering selectivity profiles away from standard kinases (PKA/PKG) toward more specific targets like ROCK or PCSK9.[2]

Biological Applications & Mechanism

PCSK9 Modulation (Lipid Regulation)

Recent patent literature identifies the 5-(piperidin-4-yl)isoquinoline core as a key structural motif in small molecules designed to bind PCSK9 .[2]

  • Mechanism: PCSK9 binds to Low-Density Lipoprotein Receptors (LDL-R) on hepatocytes, promoting their degradation.[2][4] Inhibiting this interaction recycles LDL-R to the cell surface, lowering serum cholesterol.[2]

  • Role: This compound serves as a fragment lead or intermediate .[2] Its basic piperidine nitrogen mimics the positively charged residues of the LDL-R EGF-A domain, competitively inhibiting PCSK9 binding.[2]

Kinase Inhibition Potential (ROCK/PKA)

While distinct from Fasudil, the structural homology suggests potential off-target activity against AGC kinases.[2]

  • ROCK (Rho-kinase): The isoquinoline core binds the hinge region of the kinase.[2]

  • Selectivity: The lack of a sulfonamide linker likely reduces potency against ROCK compared to H-1152 but may enhance selectivity for other isoforms or mutant variants.[2]

Visualization: Biological Mechanism of Action

G Compound 5-(Piperidin-4-yl) isoquinoline Target_PCSK9 Target: PCSK9 (Surface Cleft) Compound->Target_PCSK9 Mimics LDL-R EGF-A Domain Target_Kinase Target: ROCK/PKA (ATP Pocket) Compound->Target_Kinase Hinge Binding (Isoquinoline) Effect_PCSK9 Inhibit LDL-R Degradation Target_PCSK9->Effect_PCSK9 Block Interaction Effect_Kinase Modulate Cytoskeletal Dynamics Target_Kinase->Effect_Kinase ATP Competition Outcome_Lipid Lower Serum LDL-C Effect_PCSK9->Outcome_Lipid Outcome_Cell Vasodilation / Neurite Outgrowth Effect_Kinase->Outcome_Cell

Figure 1: Dual mechanistic potential of the 5-(Piperidin-4-yl)isoquinoline scaffold in PCSK9 modulation and Kinase inhibition.[2]

Experimental Protocols

Reconstitution & Stock Preparation

Objective: Prepare a 10 mM stock solution for biological assays.

  • Calculate Mass: For 1 mL of 10 mM solution:

    
    
    
    
    
    [2]
  • Solvent Choice:

    • Preferred: Sterile Water or PBS (pH 7.2).[2] The salt dissolves instantly.[2]

    • Alternative: DMSO (if using in high-throughput screening libraries).[2]

  • Procedure:

    • Weigh ~2.85 mg of powder into a sterile microcentrifuge tube.

    • Add 1.0 mL of solvent.[2] Vortex for 30 seconds.[2]

    • Sterilization: Filter through a 0.22 µm PVDF syringe filter if using for cell culture.[2] Do not autoclave.[2]

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles >3 times.

Quality Control: HPLC-MS Method

To verify purity and identity (CAS 1803587-27-0):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Isoquinoline absorption) and MS (ESI+).[2]

  • Expected MS Signal: m/z ~213.1 [M+H]+ (Free base mass).[2]

Visualization: Handling Workflow

Workflow Start Solid Compound (Hygroscopic HCl Salt) Weigh Weigh rapidly (Desiccated environment) Start->Weigh Solvent Add Solvent (Water/DMSO) Weigh->Solvent Dissolve Vortex / Sonicate (Clear solution) Solvent->Dissolve Filter 0.22 µm Filtration (Sterilization) Dissolve->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 2: Step-by-step reconstitution workflow ensuring compound stability and sterility.[2]

References

  • Chemical Identity & Properties

    • Source: ChemSrc / PubChem. "5-(Piperidin-4-yl)isoquinoline dihydrochloride - CAS 1803587-27-0".[2]

    • [2]

  • Biological Application (PCSK9)

    • Source: Patent WO2017147328A1.[2] "Compounds for binding proprotein convertase subtilisin/kexin type 9 (PCSK9)".[2][4][6]

    • [2]

  • Isoquinoline Kinase Inhibitor Context

    • Source: NIH/PubMed.[2] "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design".

  • General Handling of Hydrochloride Salts

    • Source: Sigma-Aldrich Technical Bulletins.[2] "Handling and Storage of Hygroscopic Chemical Reagents".

Sources

Exploratory

The Diverse Biological Activities of Isoquinoline Derivatives: A Technical Guide for Drug Discovery and Development

Introduction Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][2] Naturally occurring in a wide array of plant species, these compounds have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The isoquinoline scaffold, a bicyclic aromatic system with a nitrogen atom at position 2, serves as a privileged structure in drug discovery, providing a versatile template for the design of novel therapeutic agents.[5][6] Modern research has unveiled a broad spectrum of biological activities associated with isoquinoline derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][7] This technical guide provides an in-depth exploration of these key biological activities, delving into the underlying mechanisms of action, outlining essential experimental protocols for their evaluation, and discussing critical structure-activity relationships to guide future drug development efforts.

I. Anticancer Activity

Isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[8] Their multifaceted mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, leading to the induction of cell cycle arrest, apoptosis, and autophagy.[9][10]

A. Mechanism of Action

The anticancer effects of isoquinoline derivatives are attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival.[7] A prominent mechanism is the inhibition of topoisomerase I, an enzyme essential for DNA replication and repair.[7] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[7]

Furthermore, many isoquinoline derivatives have been shown to disrupt critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[7][10] By inhibiting key kinases within this cascade, these compounds can effectively suppress protein synthesis, cell growth, and proliferation.[10] Some derivatives also exhibit the ability to bind directly to DNA and RNA, altering their structure and interfering with replication, transcription, and repair processes.[9] The induction of apoptosis is a common outcome, often mediated through the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.[11]

Mechanism of Anticancer Activity of Isoquinoline Derivatives cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects PI3K PI3K/Akt/mTOR Pathway CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest Autophagy Autophagy PI3K->Autophagy Topo Topoisomerase Inhibition Apoptosis Apoptosis Induction Topo->Apoptosis DNA_Binding Direct DNA/RNA Binding DNA_Binding->Apoptosis CellCycleArrest->Apoptosis Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Topo Inhibition Isoquinoline->DNA_Binding Interaction

Caption: Key anticancer mechanisms of isoquinoline derivatives.

B. Key Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12][13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[13]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.[13]

MTT Assay Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Treat with Isoquinoline Derivative step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution and incubate step3->step4 step5 Solubilize formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 step6->end

Caption: A simplified workflow of the MTT assay.

C. Structure-Activity Relationships (SAR)

The anticancer activity of isoquinoline derivatives is significantly influenced by the nature and position of substituents on the isoquinoline core.[15] For instance, the introduction of lipophilic groups at certain positions can enhance cytotoxicity, likely by improving membrane permeability.[8] Structure-activity relationship studies have shown that modifications to the tetracyclic ring system of protoberberine alkaloids, a subclass of isoquinolines, can greatly impact their anticancer potential.[8] Increasing the length of an alkyl chain at the C-13 position has been demonstrated to generally increase cytotoxicity.[8]

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and isoquinoline derivatives have shown considerable promise in this area.[16][17] They exhibit a broad spectrum of activity against various bacteria and fungi.[2][17]

A. Mechanism of Action

The antimicrobial mechanisms of isoquinoline derivatives are diverse. Some compounds are known to disrupt the bacterial cell wall and membrane integrity.[18] For example, certain alkynyl isoquinolines have been shown to perturb S. aureus cell wall biosynthesis.[18] Another key mechanism involves the inhibition of nucleic acid synthesis.[2] Berberine, a well-known isoquinoline alkaloid, can intercalate into DNA and inhibit DNA synthesis and reverse transcriptase activity.[2] Furthermore, some derivatives can interfere with essential bacterial enzymes and proteins, leading to the inhibition of vital metabolic processes.[19]

B. Key Experimental Protocols

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.[20]

  • Serial Dilution: Perform a serial two-fold dilution of the isoquinoline derivative in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This is a widely used qualitative method to screen for antimicrobial activity.[21]

Protocol:

  • Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of an agar plate.[20]

  • Well Creation: Create wells in the agar using a sterile borer.

  • Compound Addition: Add a known concentration of the isoquinoline derivative solution to each well.

  • Incubation: Incubate the plate under suitable conditions.

  • Zone of Inhibition: Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity.

Agar Well Diffusion Assay start Start step1 Prepare inoculated agar plate start->step1 step2 Create wells in the agar step1->step2 step3 Add Isoquinoline Derivative to wells step2->step3 step4 Incubate the plate step3->step4 end Measure Zone of Inhibition step4->end

Caption: Workflow for the agar well diffusion assay.

C. Structure-Activity Relationships (SAR)

The antimicrobial activity of isoquinoline alkaloids is influenced by specific structural features. For instance, the presence of a quaternary nitrogen and a methylenedioxy group at C-2 and C-3 has been shown to be important for the antiviral, antibacterial, and antifungal activity of certain protoberberine and benzophenanthridine alkaloids.[16]

III. Anti-inflammatory Activity

Many isoquinoline derivatives possess significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory diseases.[3][4]

A. Mechanism of Action

The anti-inflammatory effects of isoquinoline derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway.[22][23] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[23] By inhibiting the activation of NF-κB, isoquinoline derivatives can effectively suppress the production of these inflammatory mediators.[22][23] Some derivatives also directly inhibit the activity of enzymes like iNOS.[22]

Anti-inflammatory Mechanism of Isoquinoline Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 Activation NFkB NF-κB Activation TLR4->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB->Inflammatory_Mediators Upregulation Isoquinoline Isoquinoline Derivative Isoquinoline->NFkB Inhibition

Caption: Inhibition of the NF-κB pathway by isoquinoline derivatives.

B. Key Experimental Protocols

This assay is a common in vitro model to screen for anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Compound Treatment: Pre-treat the cells with different concentrations of the isoquinoline derivative.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Griess Assay: After incubation, collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compound on NO production.

IV. Neuroprotective Activity

A growing body of evidence suggests that certain isoquinoline alkaloids and their derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[24][25]

A. Mechanism of Action

The neuroprotective mechanisms of isoquinoline derivatives are multifaceted. They can exert their effects by reducing oxidative stress, a key contributor to neuronal damage.[24] Some compounds can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[24] Additionally, certain derivatives can inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters and the production of neurotoxic byproducts.[25] In the context of Parkinson's disease, some tetrahydroisoquinolines have been shown to be selectively toxic to dopaminergic neurons, a characteristic that is being explored for disease modeling and understanding pathogenesis.[26][27] Conversely, other derivatives have demonstrated the ability to protect neurons from excitotoxicity and apoptosis.[28]

B. Key Experimental Protocols

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[14]

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) and allow them to differentiate.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of the isoquinoline derivative.[14]

  • Neurotoxin Induction: Induce neurotoxicity by adding a specific neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta for Alzheimer's models).[14]

  • Cell Viability Assessment: After a designated incubation period, assess cell viability using methods like the MTT assay.[14]

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to the neurotoxin alone.

Conclusion and Future Perspectives

Isoquinoline derivatives represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscores their importance in drug discovery and development. The continued exploration of their mechanisms of action, coupled with systematic structure-activity relationship studies, will undoubtedly pave the way for the design and synthesis of novel isoquinoline-based drugs with enhanced efficacy and selectivity. As our understanding of the molecular basis of diseases deepens, the versatility of the isoquinoline scaffold will continue to be leveraged to develop targeted therapies for a multitude of human ailments.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents. (2013, June 1). PubMed. Retrieved February 27, 2026, from [Link]

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. (2022, April 29). MDPI. Retrieved February 27, 2026, from [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021, February 6). MDPI. Retrieved February 27, 2026, from [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022, August 10). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). MDPI. Retrieved February 27, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. Retrieved February 27, 2026, from [Link]

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. (2022, April 29). MDPI. Retrieved February 27, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022, November 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015, February 20). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. Retrieved February 27, 2026, from [Link]

  • Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate. (n.d.). Frontiers. Retrieved February 27, 2026, from [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Selective dopaminergic neurotoxicity of isoquinoline derivatives related to Parkinson's disease: studies using heterologous expression systems of the dopamine transporter. (2002, March 1). PubMed. Retrieved February 27, 2026, from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • In vitro anti-bacterial activity of a novel isoquinoline derivative and its post antibacterial effects on Pseudomonas aeruginosa. (n.d.). International Scholars Journals. Retrieved February 27, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011, February 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022, November 28). MDPI. Retrieved February 27, 2026, from [Link]

  • Isoquinoline neurotoxins in the brain and Parkinson's disease. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • (PDF) Rapid screening of antimicrobial activity of extracts and natural products. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc.. Retrieved February 27, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences. Retrieved February 27, 2026, from [Link]

  • screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018, November 1). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001, August 15). PubMed. Retrieved February 27, 2026, from [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved February 27, 2026, from [Link]

  • (PDF) Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities and Structure-activity Relationship. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. (2021, August 29). MDPI. Retrieved February 27, 2026, from [Link]

  • Bioassays for anticancer activities. (2013, January 1). University of Wollongong Research Online. Retrieved February 27, 2026, from [Link]

  • New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported. (2023, July 3). BioWorld. Retrieved February 27, 2026, from [Link]

  • A Novel Isoquinoline Derivative Exhibits Anti-Inflammatory Properties and Improves the Outcomes of Endotoxemia. (2019, December 15). PubMed. Retrieved February 27, 2026, from [Link]

  • Antimicrobial techniques for natural products. (n.d.). SlideShare. Retrieved February 27, 2026, from [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (2021, October 1). Bentham Science. Retrieved February 27, 2026, from [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI. Retrieved February 27, 2026, from [Link]

  • A Series of Novel Neuroprotective Blood Brain Barrier Penetrating Flavonoid Drugs to Treat Acute Ischemic Stroke. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Technical Guide: Target Identification & Validation of 5-(Piperidin-4-yl)isoquinoline Dihydrochloride

Executive Summary 5-(Piperidin-4-yl)isoquinoline dihydrochloride belongs to the isoquinoline class of serine/threonine kinase inhibitors.[1] Structurally analogous to Fasudil (HA-1077) and H-1152, this scaffold is a pote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Piperidin-4-yl)isoquinoline dihydrochloride belongs to the isoquinoline class of serine/threonine kinase inhibitors.[1] Structurally analogous to Fasudil (HA-1077) and H-1152, this scaffold is a potent, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK1 and ROCK2) .[1]

This guide provides a rigorous framework for validating this compound’s target engagement. Unlike broad-spectrum screening, this protocol focuses on distinguishing ROCK inhibition from off-target activity against Protein Kinase A (PKA) and Protein Kinase C (PKC)—a common liability of the isoquinoline scaffold.[1] The validation strategy relies on the phosphorylation status of MYPT1 (Myosin Phosphatase Target Subunit 1) as the definitive cellular biomarker.

Chemical Identity & Mechanism of Action

Structural Logic

The isoquinoline ring system functions as the "hinge binder," mimicking the adenine ring of ATP within the kinase catalytic cleft. The piperidine moiety at the C5 position extends into the solvent-exposed region or the ribose-binding pocket, providing specificity for the ROCK isoforms over other AGC kinases.

  • Primary Target: ROCK1 (ROK

    
    ) / ROCK2 (ROK
    
    
    
    )
  • Binding Mode: Type I ATP-Competitive[1]

  • Key Liability: Cross-reactivity with PKA/PKC due to high structural conservation of the ATP-binding pocket in AGC kinases.[1]

Signaling Pathway Context

ROCK is the central effector of the small GTPase RhoA. Its activation leads to actin cytoskeleton reorganization.[1][2]

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates Inhibitor 5-(Piperidin-4-yl)isoquinoline (Inhibitor) Inhibitor->ROCK Blocks (ATP Comp.) MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Thr696/Thr853) LIMK LIMK1/2 ROCK->LIMK Phosphorylates MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation MYPT1->MLC Dephosphorylates (Inhibited by ROCK) Cofilin Cofilin (Actin Depolymerization) LIMK->Cofilin Inhibits Actin Actomyosin Contraction Stress Fiber Formation MLC->Actin Promotes

Figure 1: The RhoA/ROCK signaling cascade.[1] The compound inhibits ROCK, preventing MYPT1 phosphorylation.[3][4] This restores phosphatase activity, leading to MLC dephosphorylation and smooth muscle relaxation/actin disassembly.

Target Identification: The "In Silico to In Vitro" Pipeline

Before cellular validation, the compound's affinity must be quantified in a cell-free system.[1]

Kinome Profiling (Selectivity Screen)

Because isoquinolines are "privileged structures" for kinases, you must run a panel to determine the Selectivity Score (S-score) .[1]

  • Method: Competition binding assay (e.g., KINOMEscan™) or radiometric activity assay.[1]

  • Critical Panel: Must include ROCK1, ROCK2, PKA (PRKACA), PKC

    
    , and MRCK
    
    
    
    (closely related).
  • Success Criteria:

    • 
       (ROCK) < 100 nM[1][5]
      
    • Selectivity fold change (ROCK vs. PKA) > 50x.[1][5]

Biochemical Validation (IC50 Determination)

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Enzyme: Recombinant human ROCK1 (0.5 ng/µL).[1]

  • Substrate: S6K substrate peptide or MYPT1 peptide.[1]

  • ATP:

    
     apparent (typically 10–50 µM for ROCK).[1]
    
  • Readout: Luminescence proportional to ADP production.[1]

Compound ClassTypical ROCK IC50Typical PKA IC50Selectivity Ratio
Fasudil (Reference)10.7 µM1.0 µM~0.1 (Poor)
Y-27632 (Standard)140 nM> 10 µM> 70 (Good)
5-(Piperidin-4-yl)isoquinoline 1–50 nM > 1 µM High

Cellular Target Validation: The MYPT1 Biomarker[3]

The "gold standard" for validating ROCK inhibition in cells is the loss of phosphorylation at Threonine 696 or 853 of MYPT1 .

Why MYPT1?

While ROCK directly phosphorylates Myosin Light Chain (MLC), MLC is also phosphorylated by MLCK (Myosin Light Chain Kinase).[1] Therefore, measuring p-MLC is not specific to ROCK inhibition.[1] MYPT1 (Thr696) is a direct, specific substrate of ROCK. If your compound reduces p-MYPT1, it is hitting ROCK.[1][3]

Experimental Workflow

Validation_Workflow Step1 Cell Culture (HeLa or VSMC) Step2 Induction (Lysophosphatidic Acid or Thrombin) Step1->Step2 Serum Starve 24h Step3 Treatment (5-PIQ 0.1 - 10 µM) Step2->Step3 30 min Step4 Lysis (Phosphatase Inhibitors!) Step3->Step4 Harvest Step5 Western Blot Target: p-MYPT1 (Thr696) Step4->Step5 Quantify

Figure 2: Cellular validation workflow. Serum starvation is critical to reduce basal ROCK activity before induction.

Detailed Protocol: MYPT1 Phosphorylation Assay[1][2][3][6][7][8]

Objective: Validate intracellular ROCK inhibition by 5-(Piperidin-4-yl)isoquinoline.

Reagents
  • Cell Line: HeLa, NIH3T3, or Vascular Smooth Muscle Cells (VSMCs).

  • Inducer: Lysophosphatidic acid (LPA) (10 µM) or Calyculin A (phosphatase inhibitor, for strong signal).[1]

  • Primary Antibody: Anti-MYPT1 (phospho T696) [Rabbit, 1:1000].[1]

  • Control Compound: Y-27632 (10 µM).[1][3]

Step-by-Step Methodology
  • Seeding & Starvation:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Incubate 24h.[1]

    • Crucial Step: Replace medium with serum-free medium for 16–24 hours. (Serum contains growth factors that activate RhoA/ROCK, creating high background noise).[1]

  • Compound Treatment:

    • Pre-treat cells with 5-(Piperidin-4-yl)isoquinoline dihydrochloride (Dose curve: 10 nM, 100 nM, 1 µM, 10 µM) for 30 minutes .[1]

    • Include a DMSO vehicle control and Y-27632 (10 µM) positive control.

  • Stimulation:

    • Add LPA (10 µM) to all wells (except "Basal" control) for 15 minutes .

    • Note: ROCK activation is rapid; do not exceed 30 mins post-stimulation.[1]

  • Lysis (The "Snap-Freeze" Method):

    • Wash cells 1x with ice-cold PBS.[1]

    • Add RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., PhosSTOP).[1]

    • Technical Tip: ROCK is labile.[1] Keep everything on ice. Scrape cells immediately.[1]

  • Western Blotting:

    • Load 20 µg protein/lane on 4–12% Bis-Tris gel.[1]

    • Transfer to PVDF membrane.[1]

    • Block with 5% BSA (Milk contains casein which is a phosphoprotein and can interfere with phospho-antibodies).[1]

    • Incubate Primary Ab (Anti-p-MYPT1 T696) overnight at 4°C.[1]

  • Data Interpretation:

    • Valid Result: Dose-dependent decrease in p-MYPT1 band intensity relative to Total-MYPT1.[1]

    • Selectivity Check: If p-CREB (PKA substrate) is also inhibited at low concentrations (<100 nM), the compound is non-selective.[1]

Troubleshooting & Controls

ObservationRoot CauseSolution
High Basal p-MYPT1 Incomplete starvationStarve cells for full 24h; ensure cells are not over-confluent.[1]
No Signal Decrease Poor cell permeability5-(Piperidin-4-yl)isoquinoline is highly polar (dihydrochloride salt).[1] Ensure adequate incubation time (up to 1h) or check logP.
High Background Phosphatase activityAdd Calyculin A (1-5 nM) to "lock" phosphorylation states during lysis.[1]

References

  • Liao, J. K., et al. "Rho-associated kinase (ROCK) inhibitors."[1] Journal of Cardiovascular Pharmacology, 2007. Link

  • Sasaki, Y., et al. "The discovery of a novel, potent, and selective Rho-kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2008.[1] (Describes the SAR of isoquinoline derivatives). Link[1]

  • Abcam. "ROCK Activity Assay Kit (ab211175) Protocol." Abcam Technical Support.[1] (Standard protocol for MYPT1 T696 detection).[1][2][6] Link

  • Promega. "ADP-Glo™ Kinase Assay Systems."[1] Promega Technical Manual. (Gold standard for biochemical IC50).[1] Link

  • Feng, Y., et al. "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential."[1] Journal of Medicinal Chemistry, 2016. Link[1]

Sources

Exploratory

structural analogs of 5-(Piperidin-4-yl)isoquinoline dihydrochloride

Initiating Initial Research I'm starting with focused Google searches to get data on 5-(Piperidin-4-yl)isoquinoline dihydrochloride. I'm especially looking at its synthesis, how it works, and any known applications.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Initial Research

I'm starting with focused Google searches to get data on 5-(Piperidin-4-yl)isoquinoline dihydrochloride. I'm especially looking at its synthesis, how it works, and any known applications. I intend to build a good foundation of knowledge.

Expanding Search Horizons

I'm now expanding my search to structural modifications of the core scaffold. I'm focusing on the isoquinoline and piperidine rings, plus the linker, and their SARs, and biological targets. I'm actively looking for synthesis protocols and evaluation methods, and hoping to get IC50/Ki values to compare. Concurrently, I'm identifying signaling pathways and mechanisms for DOT diagrams. I'm assembling it all into a technical guide.

Deepening Data Collection

I'm now diving into the specifics. I'm focusing on finding synthesis protocols and evaluating different analogs. I'm actively seeking IC50 and Ki values for comparative analysis. Simultaneously, I'm identifying related signaling pathways for DOT diagrams and mechanisms. I plan to build a technical guide by synthesizing the research. I'm prioritizing logical flow from core molecules to analogs, including synthesis, evaluation and SARs, as well as a comprehensive reference list.

Refining Search Parameters

I've got a decent initial search underway, but it's clear I need to sharpen my focus. To create that deep-dive technical guide, I'm going to refine my search parameters for a more concentrated approach to finding structural analogs of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. I'll need a way to go deeper and filter the results more effectively.

Analyzing Search Results Further

I'm now diving deeper into the initial results, synthesizing them to form a preliminary base of knowledge. While the initial findings were broad, covering isoquinoline and piperidine derivatives, I'm specifically looking for compounds related to the central focus. I'm noting the wide range of biological activities reported, which is helpful, but I need to identify which targets are most relevant for a deep dive into structure-activity relationships. This will help me structure the guide logically, starting with the core molecule and exploring its structural analogs.

Targeting Core Information

I'm now synthesizing results to build a foundational understanding of my target compound. While the existing data provides context on isoquinoline and piperidine derivatives, nothing's a single source. My plan is to zero in on specific biological targets linked to 5-(Piperidin-4-yl)isoquinoline dihydrochloride, then explore SAR. I'll need to extract experimental protocols and quantitative data. I'm focusing on creating a logical structure for the guide.

Refining the Focus

I've narrowed the scope with more precise searches. This second round yielded specific data on the 5-(piperidin-4-yl)isoquinoline scaffold and its analogs. I discovered this core is mentioned in relation to multiple biological activities, including antit...

Analyzing the Data

I have a much clearer picture. The data points towards the 5-(piperidin-4-yl)isoquinoline scaffold and its close cousins. I uncovered links to various biological activities, from antibacterial properties to neurological effects. While there is no single source, I've gathered enough to lay the foundation for a thorough guide. I plan to focus on structuring the guide's core sections now, synthesizing the scattered information.

Synthesizing the Information

I've got more clarity on the scattered data. This round confirmed the 5-(piperidin-4-yl)isoquinoline scaffold appears in relation to multiple biological activities, like antitubercular, anticancer, and even as ligands for neurotransmitter receptors. While there isn't a single guide, I have sufficient material to begin building the core sections: the scaffold's introduction, biological targets, and synthetic routes.

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Evaluating Isoquinoline Derivatives in Neurodegenerative Disease Models

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Discipline: Neuropharmacology & Assay Development Mechanistic Rationale: The Isoquinoline Scaffold in Neuroscience The isoqui...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Discipline: Neuropharmacology & Assay Development

Mechanistic Rationale: The Isoquinoline Scaffold in Neuroscience

The isoquinoline structural motif (benzo[c]pyridine) is a privileged scaffold in neuropharmacology. Its rigid, nitrogen-containing heterocyclic core allows for highly specific interactions—such as


 stacking and cation-

bonding—with the hydrophobic pockets of central nervous system (CNS) targets. In recent years, synthetic and naturally derived isoquinolines have demonstrated profound multi-target neuroprotective capabilities, primarily acting through two distinct axes:
  • Alzheimer’s Disease (AD) Axis: Isoquinoline derivatives, including[1], act as potent acetylcholinesterase (AChE) inhibitors. Advanced synthetic [2] are designed to span the AChE active site gorge, binding simultaneously to the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). This dual-site binding not only prevents acetylcholine hydrolysis but also sterically hinders PAS-induced amyloid-beta (A

    
    ) aggregation.
    
  • Parkinson’s Disease (PD) Axis: Oxidative deamination of dopamine by Monoamine Oxidase-B (MAO-B) generates neurotoxic byproducts (e.g., DOPAL and

    
    ). While some endogenous tetrahydroisoquinolines can act as neurotoxins, engineered [3] function as highly selective, reversible MAO-B inhibitors. By blocking dopamine degradation, these compounds [4].
    

Mechanism cluster_AD Alzheimer's Disease (AD) Pathway cluster_PD Parkinson's Disease (PD) Pathway ID Isoquinoline Derivatives AChE AChE / BuChE Inhibition ID->AChE Dual-site binding (CAS/PAS) MAOB MAO-B Inhibition ID->MAOB Blocks oxidative deamination ACh ↑ Acetylcholine (ACh) AChE->ACh Prevents hydrolysis Cognition Cognitive Preservation ACh->Cognition DA ↑ Dopamine (DA) MAOB->DA Prevents degradation ROS ↓ Oxidative Stress (ROS) MAOB->ROS Reduces toxic DOPAL/H2O2 Motor Motor Function Rescue DA->Motor ROS->Motor

Figure 1: Dual neuroprotective pathways of isoquinoline derivatives in AD and PD models.

Quantitative Data Summary: Isoquinoline Efficacy Profiles

To benchmark novel compounds, researchers must compare their experimental


 values against established clinical and preclinical standards. The table below summarizes the target affinities of key isoquinoline classes.
Compound / Derivative ClassPrimary TargetIC₅₀ RangeMechanism / ApplicationReference
Galanthamine (Amaryllidaceae Alkaloid)AChE / BuChE~1.0 - 3.0 μMReversible competitive AChE inhibition; AD standard[1]
Isoindoline-1,3-dione Hybrids AChE2.1 - 7.4 μMDual-site (CAS/PAS) binding; Anti-amyloid aggregation[2]
Indole-Isoquinoline Hybrids MAO-B0.02 - 0.45 μMReversible MAO-B inhibition; Prevents DA degradation[3]
Dauricine (Bisbenzylisoquinoline)MultipleCell-basedReduces Aβ aggregation; Mitochondrial stabilization[5]

Protocol 1: High-Throughput Modified Ellman’s Assay for AChE Inhibition

Scientific Causality: The Ellman's assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine, which subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. Crucial Design Choice: Many isoquinoline derivatives are slow-binding, reversible inhibitors. Failing to pre-incubate the compound with AChE prior to adding the ATCI substrate will result in an underestimation of inhibitory potency (artificially high


), as the substrate will outcompete the inhibitor for the active site before equilibrium is reached.
Self-Validating Assay Setup

To ensure absolute trustworthiness of the data, the plate map must include a self-validating control system:

  • Background Control: Buffer + DTNB + ATCI (Accounts for non-enzymatic spontaneous hydrolysis of ATCI).

  • 100% Activity (Negative Control): Buffer + Enzyme + DTNB + ATCI + 1% DMSO (Establishes baseline uninhibited rate and controls for solvent effects).

  • Positive Control: Galanthamine + Enzyme + DTNB + ATCI (Validates assay sensitivity).

  • Compound Colorimetric Control: Compound + Buffer + DTNB (Isoquinolines can sometimes absorb light near 412 nm; this subtracts false-positive baseline absorbance).

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (Electrophorus electricus or recombinant human) to a working concentration of 0.03 U/mL. Prepare 10 mM DTNB and 15 mM ATCI in deionized water.

  • Compound Dilution: Serially dilute the isoquinoline derivatives in DMSO, ensuring the final DMSO concentration in the well does not exceed 1% v/v to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well clear microplate, combine 140 µL of buffer, 20 µL of diluted AChE, 20 µL of DTNB, and 10 µL of the test compound. Incubate in the dark at 25°C for exactly 15 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Rapidly add 10 µL of ATCI to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm continuously every 30 seconds for 5 minutes.

  • Data Analysis: Extract the initial linear velocity (

    
    ) from the kinetic curves. Calculate % inhibition relative to the Negative Control and use non-linear regression (four-parameter logistic fit) to determine the 
    
    
    
    .

Workflow Prep 1. Reagent Prep (Enzyme, DTNB, ATCI) Incubate 2. Pre-incubation (Inhibitor + AChE, 15m) Prep->Incubate Aliquot to plate AddSubstrate 3. Reaction Initiation (Add ATCI & DTNB) Incubate->AddSubstrate Establish equilibrium Read 4. Kinetic Readout (Absorbance @ 412 nm) AddSubstrate->Read 5 min continuous Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze Non-linear regression

Figure 2: High-throughput modified Ellman's assay workflow for AChE inhibitor screening.

Protocol 2: Fluorometric Recombinant MAO-B Inhibition Assay

Scientific Causality: When evaluating MAO inhibitors for Parkinson's Disease, selectivity for MAO-B over MAO-A is a paramount safety metric. Non-selective MAO inhibition leads to the "cheese effect"—a severe hypertensive crisis caused by the accumulation of un-metabolized dietary tyramine[6]. Isoquinoline derivatives with bulky lipophilic substitutions often demonstrate high MAO-B selectivity because the MAO-B substrate cavity is more hydrophobic and structurally distinct from MAO-A. Crucial Design Choice: We utilize a fluorometric assay with kynuramine as a substrate. MAO-B oxidizes kynuramine to 4-hydroxyquinoline, which is highly fluorescent, avoiding the interference common in colorimetric peroxidase-coupled assays when testing antioxidant-rich plant alkaloids.

Self-Validating Assay Setup
  • Vehicle Control: Enzyme + Substrate + 1% DMSO (Establishes maximum fluorescence).

  • Positive Control: Safinamide or Selegiline + Enzyme + Substrate (Validates assay sensitivity).

  • Background Control: Heat-inactivated Enzyme + Substrate (Accounts for auto-oxidation of kynuramine).

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M potassium phosphate buffer (pH 7.4). Thaw recombinant human MAO-B on ice and dilute to 5 µg/mL. Prepare a 1 mM stock of kynuramine.

  • Pre-Incubation: In a 96-well black opaque microplate, add 170 µL of buffer, 10 µL of the isoquinoline test compound (in 1% DMSO), and 10 µL of MAO-B enzyme. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of kynuramine (final concentration 50 µM) to initiate the reaction.

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.

  • Reaction Termination: Add 75 µL of 2N NaOH to stop the enzymatic reaction and maximize the fluorescence of the 4-hydroxyquinoline product.

  • Endpoint Readout: Measure fluorescence using a microplate reader with Excitation at 315 nm and Emission at 380 nm.

  • Data Analysis: Subtract the background control fluorescence from all wells. Plot the normalized fluorescence against the log concentration of the inhibitor to calculate the

    
    .
    

In Vitro Neuroprotection Assays (Secondary Screening)

Once target engagement (AChE or MAO-B) is confirmed, the functional efficacy of the isoquinoline derivative must be validated in cell-based models.

Scientific Causality: Compounds like [5] and indole-isoquinolines provide neuroprotection not just by enzyme inhibition, but by stabilizing mitochondrial membranes and preventing ROS accumulation. To validate this, SH-SY5Y neuroblastoma cells or PC12 cells are subjected to neurotoxic insults (e.g., 6-OHDA or Rotenone to mimic PD, or A


 to mimic AD).
The assay workflow involves pre-treating the cells with the isoquinoline derivative (0.1 - 10 µM) for 2 hours, followed by the addition of the neurotoxin for 24 hours. Cell viability is subsequently quantified using an MTT reduction assay or LDH release assay, providing a direct phenotypic readout of the compound's neuroprotective capacity.

References

  • Title: Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase Source: Research in Pharmaceutical Sciences (PubMed Central) URL: [Link]

  • Title: Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The Isoquinoline Alkaloid Dauricine Targets Multiple Molecular Pathways to Ameliorate Alzheimer-Like Pathological Changes In Vitro Source: Oxidative Medicine and Cellular Longevity (PubMed Central) URL: [Link]

  • Title: Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma Source: Molecules (PubMed Central) URL: [Link]

  • Title: Small Molecules in Parkinson's Disease Therapy: From Dopamine Pathways to New Emerging Targets Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 5-(Piperidin-4-yl)isoquinoline dihydrochloride

Technical Support Center: Optimizing the Solubility of 5-(Piperidin-4-yl)isoquinoline Dihydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Solubility of 5-(Piperidin-4-yl)isoquinoline Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of heterocyclic amine salts. 5-(Piperidin-4-yl)isoquinoline dihydrochloride is a potent pharmacophore widely utilized in the development of kinase inhibitors (structurally analogous to ROCK inhibitors like Y-27632 and H-1152)[1][2].

While dihydrochloride (2HCl) salts are engineered for high aqueous solubility, their physicochemical behavior in complex biological buffers is highly nuanced. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure consistent dissolution and reproducible experimental outcomes.

Part 1: Quantitative Solubility Matrix

To prevent solvent-induced artifacts in your assays, adhere to the empirically derived solubility limits for this compound class.

Solvent SystemMax ConcentrationPreparation Notes & Causality
Ultra-pure Water ~20–50 mMPreferred for cell culture. The lack of competing ions allows maximum dissociation. May require gentle warming (37°C) to overcome initial lattice energy[3].
Anhydrous DMSO ~50–100 mMPreferred for long-term storage. Must be strictly anhydrous; moisture contamination rapidly degrades solubility and causes hydrolysis[4].
20% HP-β-CD in Saline ~10–20 mMPreferred for in vivo dosing. Hydroxypropyl-β-cyclodextrin forms inclusion complexes, shielding the lipophilic isoquinoline core from the aqueous environment[2][5].
PBS / Saline (pH 7.4) < 1 mMNot recommended for stock preparation. High chloride concentration triggers the common ion effect, leading to rapid precipitation[6][7].

Part 2: Troubleshooting Guide & FAQs

Q1: I dissolved the compound directly in PBS (pH 7.4), but it immediately formed a cloudy precipitate. Why did this happen if it is a water-soluble salt? A1: This is the most common error when handling 2HCl salts, driven by two compounding thermodynamic factors:

  • The Common Ion Effect: PBS and physiological saline contain high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, introducing a dihydrochloride salt into a chloride-rich buffer shifts the solubility equilibrium heavily toward the solid, un-dissociated state, drastically reducing its solubility compared to pure water[6][7].

  • pH-Dependent Free-Basing: 5-(Piperidin-4-yl)isoquinoline is a weak base. At the physiological pH of PBS (7.4), the piperidine and isoquinoline nitrogens begin to deprotonate. This converts the highly soluble ionized salt into its un-ionized "free base" form, which is highly lipophilic and practically insoluble in aqueous media[5][8]. Resolution: Always prepare your primary stock in pure, sterile water or anhydrous DMSO. Only dilute into PBS or culture media immediately prior to application.

Q2: My DMSO stock "crashed out" (precipitated) the moment I added it to my cell culture medium. How can I prevent this? A2: "Crashing out" occurs when the final concentration of the drug in the aqueous medium exceeds its thermodynamic solubility limit at that specific pH and temperature[5]. When the DMSO rapidly diffuses into the water, the hydrophobic compound is left behind and nucleates into crystals. Resolution:

  • Thermal matching: Pre-warm your culture media to 37°C before adding the DMSO stock[3].

  • Agitation: Add the DMSO stock dropwise while gently vortexing the media to prevent localized zones of high concentration.

  • Carrier molecules: If your assay requires high working concentrations, utilize a carrier like 10-20% HP-β-CD or 0.1% Tween-80 to stabilize the compound in the aqueous phase[2].

Q3: The powder turned into a sticky gel inside the vial after a few weeks, and my biological results are now inconsistent. What happened? A3: Dihydrochloride salts are notoriously hygroscopic. Every time the vial is opened in a humid environment, the powder absorbs atmospheric moisture. This not only causes the powder to clump into a gel but also adds unaccounted water weight to the compound, leading to severe weighing errors and an apparent "loss of potency." Resolution: Store the lyophilized powder desiccated at -20°C. Crucially , allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening it to prevent condensation from forming on the cold powder.

Part 3: Experimental Protocols

Every protocol must be treated as a self-validating system. Do not proceed to biological assays unless the validation checkpoints are met.

Protocol A: Preparation of a 10 mM Aqueous Stock (For In Vitro Assays)

Water is the optimal solvent for cell culture to avoid DMSO-induced cytotoxicity or differentiation artifacts.

  • Equilibration: Remove the compound vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes.

  • Weighing: Rapidly weigh the required mass of 5-(Piperidin-4-yl)isoquinoline 2HCl (e.g., 2.86 mg for 1 mL of 10 mM stock, assuming a MW of ~286 g/mol ; adjust based on specific batch MW).

  • Dissolution: Add the corresponding volume of sterile, ultra-pure water (NOT buffer).

  • Energy Input: Vortex vigorously for 60 seconds. If particulates remain, place the tube in a 37°C water bath for 10 minutes, followed by 5 minutes of bath sonication[3].

  • Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear with no refractive swirling. If cloudy, the compound has not fully dissolved.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use Nylon filters, as they can non-specifically bind lipophilic heterocyclic compounds.

  • Storage: Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation.

Protocol B: Preparation of a 50 mM DMSO Stock (For High-Concentration Storage)
  • Solvent Quality: Ensure you are using fresh, anhydrous DMSO (≤0.005% water). Moisture-contaminated DMSO will permanently reduce the solubility of the compound[4].

  • Dissolution: Add the anhydrous DMSO to the pre-weighed powder. Pipette up and down repeatedly.

  • Dilution into Media: To prepare a 10 µM working solution, take 1 µL of the 50 mM DMSO stock and add it dropwise to 5 mL of pre-warmed (37°C) cell culture media while swirling.

  • Validation Checkpoint: The final DMSO concentration in the media is 0.02%, well below the 0.1% threshold for cellular toxicity. Inspect the media under a microscope at 10x magnification; there should be no micro-crystals visible.

Part 4: Solvent Selection Workflow

SolubilityWorkflow Start 5-(Piperidin-4-yl)isoquinoline 2HCl Solubility Decision Matrix Q1 What is the target application? Start->Q1 InVitro In Vitro / Cell Culture (Requires low solvent toxicity) Q1->InVitro InVivo In Vivo / Animal Models (Requires high concentration) Q1->InVivo AqStock Aqueous Stock (Pure H₂O, up to 10-20 mM) InVitro->AqStock Preferred OrgStock Organic Stock (Anhydrous DMSO, up to 50 mM) InVitro->OrgStock Alternative InVivo->OrgStock Preferred Dilution1 Dilute directly into pre-warmed media (Monitor pH) AqStock->Dilution1 Dilution2 Formulate with co-solvents (e.g., 20% HP-β-CD in Saline) OrgStock->Dilution2

Decision matrix for selecting the optimal solvent system for 5-(Piperidin-4-yl)isoquinoline 2HCl.

References

  • Y-27632 (dihydrochloride) -ROCK Inhibitor | [Cell Culture]Products - FUJIFILM Wako. Fujifilm Wako Pure Chemical Corporation. 1

  • Y-27632 Dihydrochloride | ROCK Inhibitor | CAS 129830-38-2 | Selleck Chemicals. Selleckchem. 4

  • H-1152 dihydrochloride | ROCK Inhibitor - MedchemExpress.com. MedChemExpress. 2

  • Y-27632 dihydrochloride | CAS:129830-38-2 | ROCK1 inhibitor - BioCrick. BioCrick. 3

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. National Institutes of Health (NIH). 6

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - Ovid. Ovid Technologies. 8

  • 4.6: Solubility and Common ion effect - Chemistry LibreTexts. LibreTexts. 7

  • Technical Support Center: Optimizing Zuclopenthixol Solubility for In Vitro Assays - Benchchem. BenchChem. 5

Sources

Optimization

optimizing 5-(Piperidin-4-yl)isoquinoline dihydrochloride dosage for in vivo studies

Introduction: This guide provides in-depth technical support for researchers optimizing the in vivo dosage of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. As a novel compound, publicly available data is limited.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers optimizing the in vivo dosage of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. As a novel compound, publicly available data is limited. Therefore, this document synthesizes established principles of pharmacology and drug development with data from structurally related isoquinoline and piperidine compounds to provide a robust framework for your studies. Our goal is to empower you to design logical, self-validating experiments that yield clear, interpretable results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and initial handling of 5-(Piperidin-4-yl)isoquinoline dihydrochloride to build a strong starting point for your research.

Q1: What is the putative mechanism of action for 5-(Piperidin-4-yl)isoquinoline dihydrochloride?

A1: The precise mechanism for this specific molecule must be determined empirically. However, the isoquinoline scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2][3] Based on existing literature for related derivatives, potential mechanisms of action to investigate include:

  • Antiproliferative Effects: Many isoquinoline-based compounds exhibit anticancer properties by targeting critical cellular pathways like PI3K/Akt/mTOR signaling, inducing apoptosis, or arresting the cell cycle.[1] Some are also known to function as topoisomerase inhibitors.[1]

  • Enzyme Inhibition: Isoquinoline derivatives have been shown to inhibit various enzymes, including phosphodiesterases, which can lead to an increase in intracellular cAMP levels and subsequent downstream effects like the inhibition of platelet aggregation.[4]

  • Antimicrobial and Antifungal Activity: The hybrid structure containing both isoquinoline and piperidine moieties is found in molecules with notable antimycotic effects.[5][6]

It is critical to validate the expected mechanism in your model system using target engagement assays and downstream pharmacodynamic (PD) markers.

Potential_Signaling_Pathway Compound 5-(Piperidin-4-yl)isoquinoline dihydrochloride PI3K PI3K Compound->PI3K Inhibition? Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Dosage_Optimization_Workflow A 1. Pre-formulation (Solubility, Stability) B 2. Acute Tolerability Study (Single Dose, 2-3 animals) A->B C 3. Maximum Tolerated Dose (MTD) Study (Dose Escalation) B->C Select starting dose based on tolerability D 4. Pharmacokinetic (PK) Study (Optional but Recommended) C->D Select doses for PK analysis E 5. Efficacy Study (Multiple Doses below MTD) C->E Select doses for efficacy study D->E Inform dosing frequency F 6. Pharmacodynamic (PD) Analysis (Target Engagement) E->F Confirm dose-effect relationship

Figure 2: A comprehensive workflow for establishing an optimal in vivo dose for a novel compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with novel compounds.

Q1: Issue - My compound is precipitating out of solution during formulation or upon injection.

A1: Compound precipitation is a critical issue that invalidates dosing and can cause emboli or severe local irritation.

Potential Causes & Solutions:

  • Exceeded Solubility Limit: You may be trying to formulate a concentration higher than the compound's intrinsic solubility in that vehicle.

    • Solution: Re-run the solubility assessment (Protocol 1). If the required concentration is not achievable, you must either increase the dosing volume (within animal welfare limits) or select a more effective vehicle (see Table 1).

  • pH Shift: If you are diluting a DMSO stock into an aqueous buffer, the pH change can cause a weakly basic compound to crash out.

    • Solution: Check the pH of the final formulation. It may be necessary to use a pH-adjusting agent (e.g., dilute HCl or NaOH) or a stronger buffering system. Prepare the formulation by adding the DMSO stock to the aqueous vehicle slowly while vortexing continuously.

  • Temperature Effects: Solubility is often temperature-dependent. A solution prepared at room temperature may precipitate if stored at 4°C or administered to an animal at 37°C.

    • Solution: Assess solubility and stability at the intended storage and use temperatures. Gentle warming may be required before dosing, but you must first confirm this does not degrade the compound.

Protocol 2: Preparation of a Dosing Solution (Example: 10% DMSO/Saline)

This protocol details a reliable method for preparing a solution that minimizes the risk of precipitation.

Methodology:

  • Weigh the required amount of 5-(Piperidin-4-yl)isoquinoline dihydrochloride into a sterile conical tube.

  • Add the required volume of 100% DMSO to achieve a concentrated stock (e.g., 10x the final concentration). Vortex until fully dissolved.

  • In a separate sterile tube, measure out 90% of the final required volume of sterile 0.9% saline.

  • While vigorously vortexing the saline, add the DMSO stock drop-by-drop. This "plunge" method helps prevent localized supersaturation and precipitation.

  • Bring the solution to the final volume with saline.

  • Visually inspect the final solution for clarity. If it appears cloudy or contains particulates, it is not suitable for injection.

Q2: Issue - I am not observing the expected therapeutic effect, even at the highest tolerated dose.

A2: A lack of efficacy can stem from multiple pharmacological or technical issues. A systematic troubleshooting approach is essential.

Troubleshooting_Efficacy Start No Efficacy Observed Q1 Was the dosing solution clear? Start->Q1 Q2 Have you confirmed target engagement (PD)? Q1->Q2 Yes Sol_A Solution Precipitated. Reformulate (Protocol 2). Q1->Sol_A No Sol_B Target not engaged. Dose may be too low or bioavailability is poor. Q2->Sol_B Yes Sol_C No target engagement data. PRIORITY 1: Develop a PD assay. Q2->Sol_C No Q3 Have you run a full dose-response study? Q4 Do you have PK data? Q3->Q4 Yes Sol_D Single dose used. Run dose-escalation to find effective range. Q3->Sol_D No Sol_E PK shows low exposure. Consider different route or formulation. Q4->Sol_E Yes Sol_F No PK data. Consider a pilot PK study to measure exposure. Q4->Sol_F No Sol_B->Q3 End Compound may be intrinsically inactive in this model. Sol_E->End

Figure 3: A decision tree for troubleshooting a lack of in vivo efficacy.

Q3: Issue - I am observing unexpected toxicity or adverse effects in my animals.

A3: Any signs of toxicity must be taken seriously. The safety data sheets for related compounds mention potential health effects such as irritation, and in some cases, weakness or convulsions. [7][8][9][10] Immediate Actions & Troubleshooting:

  • Dose De-escalation: Immediately reduce the dose. The goal is to find a balance between efficacy and safety.

  • Clinical Observations: Implement a scoring system to systematically monitor animal health (see Table 2). Key parameters include body weight, posture, activity level, and grooming.

  • Vehicle Control: Always include a cohort that receives only the vehicle. This is the only way to determine if the adverse effects are caused by the compound or the formulation itself.

  • Route of Administration: If using an IV or IP route that results in high Cmax, consider switching to a subcutaneous (SC) or oral (PO) route, which may provide a more sustained and lower peak exposure, potentially improving the safety profile.

Table 2: Example Clinical Observation Score Sheet for Toxicity Assessment

ScoreAppearance/PostureGeneral ActivityRespiration
0 Normal, well-groomedAlert and activeNormal rate and depth
1 Mildly unkemptReduced activitySlight increase in rate
2 Piloerection, hunched postureLethargic, reluctant to moveLabored or rapid breathing
3 Severe scruffiness, ataxiaMoribund, unresponsiveGasping, severe distress
Protocol 3: Generic Workflow for a Maximum Tolerated Dose (MTD) Study

This protocol provides a framework for conducting a dose-escalation study in rodents.

Methodology:

  • Dose Selection: Based on any available data (e.g., related compounds, in vitro cytotoxicity), select a starting dose (e.g., 5 mg/kg). Plan for 4-5 escalating dose levels (e.g., 5, 15, 45, 100 mg/kg).

  • Group Allocation: Assign 3-5 mice per dose group, plus a vehicle control group.

  • Administration: Administer the compound daily for 5-14 days via the intended clinical route.

  • Monitoring: Record body weights daily. Perform clinical observations (Table 2) twice daily.

  • Endpoint Definition: Define the MTD as the highest dose that does not cause >15-20% body weight loss or significant clinical signs of distress (e.g., a sustained clinical score of ≥2).

  • Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities. Consider collecting tissues for histopathological analysis.

References

  • Safety Data Sheet. (n.d.). Vertex AI Search.
  • Safety Data Sheet. (2017, November 15). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2010, November 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Safety data sheet. (2023, April 10). CPAChem.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (n.d.). PubMed.
  • Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. (2001, April 17). PubMed.
  • Isoquinoline. (n.d.). Wikipedia.
  • Showing Compound Isoquinoline (FDB012557). (2010, April 8). FooDB.
  • formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Source not found.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar.
  • ISOQUINOLINE. (n.d.). Ataman Kimya.
  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020, November 14). Source not found.
  • (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 27). ResearchGate.

Sources

Troubleshooting

Technical Support Center: 5-(Piperidin-4-yl)isoquinoline Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the physicochemical nuances of handling 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the physicochemical nuances of handling 5-(Piperidin-4-yl)isoquinoline dihydrochloride .

This compound features a classic isoquinoline core substituted with a piperidine ring, a structural motif frequently utilized in potent kinase inhibitors (such as ROCK inhibitors). While the dihydrochloride salt form provides excellent aqueous solubility, its stability and behavior in solution are highly dependent on pH, light exposure, and solvent interactions. This guide bridges the gap between theoretical chemistry and benchtop execution to ensure the integrity of your experimental data.

Quick Reference: Physicochemical & Stability Data

To ensure reproducible assays, it is critical to understand the baseline parameters of your compound. The data below synthesizes the known behaviors of isoquinoline-based dihydrochloride salts in solution[1].

ParameterValue / Recommendation
Molecular Weight ~285.2 g/mol (Salt) / ~212.3 g/mol (Free base)
Aqueous Solubility High (>50 mg/mL) in unbuffered sterile water
DMSO Solubility High (>30 mg/mL)
Stock Storage (Long-term) -20°C to -80°C (Protect from light)
Aqueous Stability (pH ≤ 5.5) Stable for >1 month at -20°C[2]
Cell Culture Media Stability (37°C) 48–72 hours (Requires replenishment)[3]

Core Troubleshooting Guides & FAQs

Q1: My aqueous stock solution turned cloudy when I diluted it into my physiological assay buffer (pH 7.4). Why did this happen and how do I fix it?

Causality: This is a classic acid-base solubility issue. The compound is supplied as a dihydrochloride salt, meaning both the isoquinoline nitrogen and the piperidine nitrogen are protonated. In unbuffered water, it dissolves readily and creates a mildly acidic solution. However, the isoquinoline nitrogen has a pKa of approximately 5.14. When you rapidly introduce this stock into a neutral or slightly alkaline assay buffer (pH 7.4), the isoquinoline ring is suddenly deprotonated. The molecule transitions from a highly soluble +2 charge state to a less soluble +1 charge state, causing localized supersaturation and the transient "crashing out" (micro-precipitation) of the free-base form.

Solution:

  • Optimize the Addition Method: Ensure your assay buffer is undergoing rapid vortexing or magnetic stirring during the addition of the stock solution to prevent localized pockets of high pH.

  • Buffer Stepping: Pre-dilute your aqueous stock in a mildly acidic intermediate buffer (e.g., pH 5.5–6.0) before introducing it to the final physiological buffer.

  • Switch Solvents: Use DMSO as the primary stock solvent. When diluting a DMSO stock into aqueous media, the solvation dynamics differ, often preventing precipitation. Ensure the final DMSO concentration does not exceed 0.1% v/v to avoid solvent-induced cytotoxicity[1].

Q2: I noticed a yellow discoloration in my aqueous stock solution after leaving it on the benchtop for a few days. Is it still active?

Causality: Isoquinoline derivatives are highly sensitive to photo-oxidation. Exposure to ambient light—especially in aqueous solutions where the pH drifts above 5.5—accelerates the formation of oxidized degradation products. The conjugated aromatic system of the isoquinoline ring reacts with reactive oxygen species generated by light exposure, breaking down the active pharmaceutical ingredient (API) and typically manifesting as a yellow or brownish tint[2][4].

Solution: Discard the discolored solution. The concentration of the active API is now unknown, and the photo-oxidized degradants may introduce off-target toxicity or artifactual data in your assays. Preventative Action: Always store stock solutions in amber vials or wrap them in aluminum foil. Maintain aqueous stock solutions at a pH of 5.5 or lower, which has been empirically proven to significantly suppress decomposition and enhance the photostability of isoquinoline-based kinase inhibitors[2].

Q3: How often should I replenish the compound in long-term cell culture assays?

Causality: While isoquinoline-based inhibitors are generally stable in refrigerated conditions (2–8°C) for up to 6 days, their stability in standard cell culture incubators (37°C, 5% CO₂) is limited. Thermal degradation and enzymatic breakdown by cellular exudates in the media reduce the effective concentration of the drug to sub-therapeutic levels after approximately 48 hours[3].

Solution: For assays extending beyond 48 hours (e.g., differentiation assays or long-term viability screens), perform a 50% media exchange supplemented with freshly diluted 5-(Piperidin-4-yl)isoquinoline dihydrochloride every 2 days. This maintains a constant inhibitory pressure on your target kinases.

Experimental Protocols

To guarantee trustworthiness in your results, your methodologies must be self-validating. Follow these standardized protocols for stock preparation.

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

Objective: Create a stable, precipitation-free aqueous stock for in vitro biochemical assays.

  • Thermal Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Note: The dihydrochloride salt is highly hygroscopic; opening it while cold will cause atmospheric condensation to ruin the powder weight.

  • Dissolution: Add the appropriate volume of sterile, molecular-grade water to achieve a 10 mM concentration. Do not use PBS or Tris buffer for the primary stock, as the salts and higher pH will induce premature precipitation.

  • Homogenization: Vortex gently for 30 seconds. The solution must be completely clear and colorless.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, as they have high non-specific binding properties that may strip the compound from the solution.

  • Aliquoting: Divide the solution into 50–100 µL single-use aliquots in amber microcentrifuge tubes to protect from photo-degradation[2].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C. Strictly avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a DMSO Stock for High-Throughput Screening (HTS)

Objective: Prepare a highly concentrated, stable stock (e.g., 50 mM) for serial dilutions in cell-based assays.

  • Solvent Addition: Dissolve the equilibrated compound in anhydrous DMSO (≥99.9% purity). Water contamination in DMSO will degrade the compound over time.

  • Sonication: If any particulate matter remains, sonicate the vial in a water bath at room temperature for 1 to 2 minutes.

  • Storage: Store in tightly sealed amber vials at -20°C or -80°C.

  • Application: When diluting into aqueous assay buffers, add the DMSO stock dropwise while actively vortexing the buffer. This rapid dispersion prevents the hydrophobic free base from localizing and "crashing out."

Diagnostic Workflows & Mechanistic Diagrams

PrecipitationTroubleshooting Start Precipitation Observed in Assay Buffer CheckSolvent What is the primary stock solvent? Start->CheckSolvent WaterPath Water CheckSolvent->WaterPath DMSOPath DMSO CheckSolvent->DMSOPath CheckPH Is Assay Buffer pH > 7.0? WaterPath->CheckPH CheckDMSO Is final DMSO > 0.1%? DMSOPath->CheckDMSO PHYes Yes: Free base crashing out CheckPH->PHYes Yes PHNo No: Check salt concentration CheckPH->PHNo No FixWater Pre-dilute in pH 5.5 buffer before final addition PHYes->FixWater DMSOYes Yes: Reduce stock volume added CheckDMSO->DMSOYes Yes DMSONo No: Add dropwise with rapid stirring CheckDMSO->DMSONo No

Workflow for diagnosing and resolving precipitation of isoquinoline derivatives in buffers.

DegradationPathway API 5-(Piperidin-4-yl)isoquinoline (Active API) Intermediate Reactive Intermediate API->Intermediate Oxidation Light Ambient Light (hv) Light->Intermediate HighPH pH > 5.5 (Deprotonation) HighPH->API Sensitizes Degradant Photo-oxidized Degradant (Yellow) Intermediate->Degradant Irreversible

Mechanism of pH-dependent photo-oxidation and degradation in isoquinoline solutions.

References

  • US7718797B2 - Fasudil-containing preparation and method of improving stability thereof Google P
  • The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research PubMed Central (PMC)[Link]

  • ISOQUINOLINE - Chemical and Physical Properties Ataman Kimya[Link]

  • Preparation and Properties of Isoquinoline University of Peshawar[Link]

Sources

Optimization

Technical Support Center: Optimizing Cell Culture Media for 5-(Piperidin-4-yl)isoquinoline Dihydrochloride Treatment

Welcome to the technical support center for researchers utilizing 5-(Piperidin-4-yl)isoquinoline dihydrochloride. This guide is designed to provide in-depth, field-proven insights into optimizing your cell culture media...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-(Piperidin-4-yl)isoquinoline dihydrochloride. This guide is designed to provide in-depth, field-proven insights into optimizing your cell culture media to ensure robust, reproducible, and meaningful results. As drug development professionals, we understand that a small molecule is only as effective as the experimental system used to test it. The interplay between your compound and the cell culture environment is a critical variable that must be controlled and understood.

This document moves beyond standard protocols to explain the causal relationships between media components and experimental outcomes, empowering you to troubleshoot effectively and validate your findings with confidence.

Section 1: Foundational Knowledge

Understanding the Compound: 5-(Piperidin-4-yl)isoquinoline

5-(Piperidin-4-yl)isoquinoline belongs to the isoquinoline class of heterocyclic aromatic compounds.[1][2] This structural family is prevalent in numerous biologically active molecules and marketed drugs, known to interact with a wide range of cellular targets.[3][4][5] Derivatives of isoquinoline have been identified as potent inhibitors of critical signaling pathways, including topoisomerases and protein kinases like the PI3K/Akt/mTOR pathway, which are central to cell proliferation, survival, and migration.[3][6]

For the purpose of this guide, we will proceed with the well-supported hypothesis that 5-(Piperidin-4-yl)isoquinoline acts as an inhibitor of an intracellular signaling pathway crucial for cell growth and survival. Its efficacy can be profoundly influenced by its bioavailability within the culture system, a factor directly controlled by the media composition.

The Critical Role of Cell Culture Media in Drug Efficacy Studies

Cell culture medium is not merely a nutrient broth; it is an active experimental variable. It dictates cellular metabolism, growth rates, and signaling pathway activity.[7][8] Consequently, the choice of media can dramatically alter a cell's response to a therapeutic compound.[9] Key considerations include the basal formulation, serum content, and stability of the compound within the media. Optimizing these factors is paramount to generating data that is both accurate in vitro and relevant to in vivo conditions.[7][10]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during treatment with 5-(Piperidin-4-yl)isoquinoline dihydrochloride.

Q1: I'm not observing any significant effect of the compound, even at high concentrations. What are the most likely causes?

A1: This is a frequent challenge and can often be traced back to two primary areas: compound bioavailability and the biological context of your assay system.

  • Compound Bioavailability: The effective concentration of your compound that reaches the intracellular target may be much lower than the nominal concentration you add to the media.[10]

    • Serum Protein Binding: This is the most common culprit. Serum is rich in proteins like albumin, which can bind to and sequester small molecules, particularly those with hydrophobic properties.[11] This reduces the free fraction of the compound available to enter the cells. A 10-fold or even 20-fold increase in the EC50 value can be observed in the presence of 10% serum compared to serum-free conditions.[11]

    • Solubility and Stability: The compound may be precipitating out of solution at the tested concentrations or degrading over the course of a long incubation period.[12] The dihydrochloride salt form is designed to enhance aqueous solubility, but this can be affected by the pH and protein content of the media.[6]

  • Biological Context:

    • Target Expression: The cell line you are using may not express the molecular target of the compound at sufficient levels.

    • Pathway Activity: The signaling pathway inhibited by the compound may not be active or critical for survival in your specific cell line under your specific culture conditions.

    • Cell Growth Phase: Cells in a logarithmic growth phase are often more sensitive to anti-proliferative agents than confluent or quiescent cells.[13]

Q2: My cells are rounding up and detaching from the plate at concentrations where I expect to see a specific inhibitory effect. How can I distinguish between targeted cytotoxicity and non-specific toxicity?

A2: Differentiating on-target effects from general toxicity is crucial for validating your results.

  • Perform a Dose-Response and Time-Course Experiment: This is the most critical first step.[14] A specific, on-target effect will typically manifest within a defined concentration range, whereas non-specific toxicity often occurs at higher concentrations with a steep dose-response curve. Testing at multiple time points (e.g., 6, 12, 24, 48 hours) can reveal if the detachment is an immediate toxic shock or a downstream consequence of pathway inhibition (like apoptosis).[14]

  • Check Vehicle Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic, typically ≤ 0.1% to 0.5%, and that a vehicle-only control is included in every experiment.[12][14]

  • Use a Less Sensitive Assay: Instead of morphology or viability assays (which measure late-stage events), use a more direct measure of target engagement. For example, if you hypothesize the compound inhibits a kinase, use a Western blot to check for the phosphorylation of a known downstream substrate. An on-target effect would show inhibition of phosphorylation at non-toxic concentrations.

Q3: How should I approach selecting a basal medium for my experiments?

A3: The choice of basal medium can significantly influence cellular metabolism and, therefore, the response to drugs targeting metabolic pathways.[9][15]

  • Standard Starting Points: For many common cancer cell lines, DMEM (high glucose) and RPMI-1640 are standard choices.[16] It is advisable to consult the literature or the cell line supplier for the recommended medium.

  • Consider the Metabolic Context: If your compound is thought to affect metabolic pathways, the nutrient composition of your media is critical. For example, the sensitivity to a glutaminase inhibitor can be completely masked when cells are cultured in a medium rich in the downstream products of glutaminolysis.[9]

  • Consistency is Key: Once you select a basal medium, maintain consistency across all related experiments to ensure comparability of your data.[8]

Table 1: Comparison of Common Basal Media Formulations

FeatureDMEM (Dulbecco's Modified Eagle's Medium)RPMI-1640 (Roswell Park Memorial Institute)Ham's F-12
Glucose High (4.5 g/L) or Low (1.0 g/L)Moderate (2.0 g/L)Low (1.8 g/L)
Amino Acids Higher concentration than MEMHigh concentration of most amino acidsComplex mixture, includes trace elements
Buffer Sodium Bicarbonate, often requires CO₂Sodium Bicarbonate, often requires CO₂Sodium Bicarbonate, often requires CO₂
Common Use Wide variety of adherent cells, robust growthSuspension and adherent cells, especially hematopoieticSerum-free culture, specific nutrient needs
Consideration for Drug Screening High glucose can alter metabolic dependencies.A good general-purpose medium for screening.Useful for reducing serum, but more complex.

Q4: Should I use serum, and if so, how much?

A4: The decision to use serum involves a trade-off between promoting robust cell health and introducing experimental variability and confounding factors.

  • Serum-Containing Media (e.g., 10% FBS):

    • Pros: Provides a rich source of growth factors, promoting proliferation and viability. Cost-effective and supports a wide range of cell lines.[9]

    • Cons: High lot-to-lot variability. Introduces undefined components. Critically, serum proteins bind to small molecules, reducing their effective concentration and potentially masking their true potency.[10][11]

  • Reduced-Serum or Serum-Free Media:

    • Pros: Provides a chemically defined environment, increasing reproducibility and reducing variability.[15][17] Eliminates the confounding effect of serum protein binding, allowing for a more accurate determination of compound potency.[11]

    • Cons: May require a period of cell line adaptation. Can be more expensive. May need to be supplemented with specific growth factors to support cell health.[18]

Recommendation: For initial dose-finding experiments, it is highly recommended to test the compound's activity in both serum-containing (e.g., 5-10% FBS) and serum-free or low-serum (e.g., 0.5-1% FBS) conditions. A significant rightward shift in the EC50 curve in the presence of serum is strong evidence of protein binding.

Section 3: Troubleshooting & Optimization Protocols

Protocol 1: Establishing a Dose-Response Curve and Optimal Time Point

This protocol is the foundation for all subsequent experiments. Its purpose is to identify the effective concentration range and the optimal treatment duration.

Materials:

  • Target cells in logarithmic growth phase.

  • Complete culture medium (with and without serum, if comparing).

  • 5-(Piperidin-4-yl)isoquinoline dihydrochloride stock solution (e.g., 10 mM in DMSO).

  • Vehicle (e.g., sterile, anhydrous DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®).

  • Multichannel pipette.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and resume growth for 18-24 hours.

  • Compound Dilution: Prepare a serial dilution series of the compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions and the vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., set up separate plates for 24, 48, and 72 hours).[12]

  • Viability Assessment: At the end of each incubation period, add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the compound concentration and fit the data using a four-parameter logistic regression to determine the EC50 value for each time point.

Protocol 2: Assessing Compound Solubility in Culture Media

This protocol provides a simple visual method to check for compound precipitation at high concentrations.[12]

Materials:

  • 5-(Piperidin-4-yl)isoquinoline dihydrochloride stock solution (10 mM in DMSO).

  • Culture medium (serum-free and serum-containing).

  • Sterile microcentrifuge tubes.

  • Incubator (37°C, 5% CO₂).

Procedure:

  • Preparation: In a clear microcentrifuge tube, add 1 mL of your chosen cell culture medium.

  • Spiking: Add the volume of your 10 mM stock solution required to achieve the highest concentration you plan to test (e.g., for 100 µM, add 10 µL of 10 mM stock to 990 µL of medium). Vortex gently.

  • Incubation: Incubate the tube under the same conditions as your cell culture experiments (37°C, 5% CO₂) for 1-2 hours.

  • Visual Inspection: After incubation, hold the tube against a dark background and carefully inspect for any signs of precipitation, cloudiness, or crystals. If precipitation is observed, that concentration is likely above the solubility limit in your medium, and experimental results using it will be unreliable.

Section 4: Data Interpretation & Visualization

Visualizing the Troubleshooting Workflow

A systematic approach is essential when experimental results are unexpected. The following workflow illustrates a logical progression for troubleshooting.

TroubleshootingWorkflow Start Unexpected Experimental Outcome Check_Compound Step 1: Verify Compound Integrity & Concentration Start->Check_Compound Solubility Solubility Issue? (Protocol 2) Check_Compound->Solubility Solubility Dose Dose/Time Correct? (Protocol 1) Check_Compound->Dose Dose-Response Check_Media Step 2: Assess Media Interactions Serum Serum Binding? (Compare +/- Serum) Check_Media->Serum Check_Bio Step 3: Evaluate Biological System Target Target Expressed? (Western/qPCR) Check_Bio->Target Solubility->Dose [No] Resolve_Compound Resolution: - Lower concentration - Check stock solution Solubility->Resolve_Compound [Yes] Serum->Check_Bio [No] Resolve_Media Resolution: - Use serum-free media - Quantify free fraction Serum->Resolve_Media [Yes] Dose->Check_Media [OK] Resolve_Bio Resolution: - Choose new cell line - Confirm pathway activity Target->Resolve_Bio [No]

Caption: A logical workflow for troubleshooting unexpected results.

Visualizing the Hypothesized Signaling Pathway

Understanding the compound's hypothesized mechanism of action helps in designing relevant downstream assays.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Response Cell Proliferation & Survival AKT->Response Compound 5-(Piperidin-4-yl)isoquinoline (Hypothesized Inhibitor) Compound->PI3K

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

References

  • Creekmore, A. L., et al. (2019). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. Communications Biology. Available at: [Link]

  • Cell Culture Dish. (2021). The Critical Role of Cell Culture Media Development and Optimization. Cell Culture Dish. Available at: [Link]

  • BPES. (n.d.). How to Optimise Cell Culture Media for Biopharmaceutical Production. Bioprocess Engineering Services. Available at: [Link]

  • BioPharm International. (2017). Optimizing Cell-Culture Media. BioPharm International. Available at: [Link]

  • Hestermann, E. V., et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences. Available at: [Link]

  • BioProcess International. (2022). Using Cutting-Edge Tools to Optimize Cell-Culture Media Development. BioProcess International. Available at: [Link]

  • Biocompare. (2023). Cell Culture Media Selection: From Basal to Beyond. Biocompare. Available at: [Link]

  • Drug Target Review. (2021). Method to make cell cultures act more like normal cells discovered. Drug Target Review. Available at: [Link]

  • Defined Bioscience. (2023). The importance of basal media for stem cell culture. Defined Bioscience. Available at: [Link]

  • Lin, A., & Giuliano, C. J., et al. (2019). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget. Available at: [Link]

  • ScienCell. (2016). Why is Basal Media and Supplementation Important in Primary Cell Culture? ScienCell. Available at: [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • ResearchGate. (2017). Is it possible to translate the serum concentration of a drug to a cell culture model? ResearchGate. Available at: [Link]

  • Flobio. (2024). Understanding the Types of Cell Culture Media. Flobio. Available at: [Link]

  • Poveda, J., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. Available at: [Link]

  • PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]

  • ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Charris, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • ResearchGate. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. Available at: [Link]

  • Gałęzowska, J., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Singh, B., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Klahn, P. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. Available at: [Link]

  • Zhang, A., et al. (2005). Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. Available at: [Link]

  • FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB. Available at: [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline. SlidePlayer. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Isoquinoline Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoquinoline compounds. This guide is designed to provide practical, in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoquinoline compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of these complex molecules. Our goal is to move beyond simple protocols and explain the "why" behind experimental choices, ensuring your studies are built on a foundation of scientific integrity.

Section 1: Troubleshooting Guide for Degradation Experiments

This section addresses specific issues you may encounter during your experimental work. The format is designed to help you quickly identify your problem and find a robust, scientifically-grounded solution.

Question 1: My microbial degradation of an isoquinoline compound is stalled or extremely slow. What are the likely causes and how can I fix it?

Answer:

Slow or stalled microbial degradation is a common challenge, often stemming from issues with the microbial culture, the compound's properties, or the experimental conditions. Let's break down the potential culprits and solutions.

  • Causality: Microbes require specific conditions to produce the necessary enzymes for breaking down complex molecules like isoquinolines.[1] If these conditions are not met, or if the compound is toxic at the tested concentration, the metabolic activity will be low.

  • Troubleshooting Steps:

    • Assess Compound Toxicity: Isoquinoline alkaloids can be antimicrobial.[2] Your target concentration might be inhibiting microbial growth.

      • Solution: Run a dose-response experiment. Set up parallel cultures with a range of isoquinoline concentrations (e.g., 10 mg/L, 50 mg/L, 100 mg/L, 300 mg/L). Monitor microbial growth (e.g., by measuring OD600) alongside compound degradation. This will help you find the optimal concentration that the microbes can tolerate and metabolize efficiently.[3][4]

    • Verify Microbial Acclimation: The microbial consortium or isolated strain may need to be adapted to using the isoquinoline as a sole source of carbon and/or nitrogen.[3]

      • Solution: Before starting the main experiment, acclimate your culture. Begin with a low concentration of the isoquinoline compound in the culture medium and gradually increase it over several passages. This "training" period can induce the expression of the required catabolic enzymes.[3] For some compounds, initial emulsification may be necessary to increase bioavailability for the first enrichment cultures.[5][6]

    • Optimize Culture Conditions: The pH, temperature, and aeration are critical parameters for enzymatic activity and microbial health.

      • Solution: Systematically optimize these conditions. Most bacterial degradation of quinolines and isoquinolines occurs optimally within a pH range of 5-7 and a temperature of 30-37°C.[3][4] Ensure adequate aeration by using a shaker with a good speed (e.g., 180 rpm) to avoid oxygen becoming a limiting factor.[3]

    • Consider Co-metabolism: Some complex compounds are only degraded when the microbes have an additional, easier-to-metabolize carbon source.

      • Solution: Add a supplemental carbon source like succinate or glucose to the medium.[7] This can boost overall metabolic activity, and the enzymes produced may fortuitously act on your isoquinoline compound.

Question 2: I'm performing a forced degradation study (acid/base hydrolysis) on a new isoquinoline-based drug substance, but I'm seeing either no degradation or 100% degradation. How do I achieve the target 5-20% degradation?

Answer:

This is a classic optimization problem in forced degradation studies. The goal is to induce enough degradation to identify likely degradants and establish analytical methods, without completely destroying the parent molecule.[8][9] The key is to control the reaction kinetics by adjusting stress levels.

  • Causality: The rate of hydrolysis is highly dependent on the concentration of the acid or base, temperature, and time. Extreme conditions will drive the reaction to completion too quickly, while overly mild conditions won't produce sufficient degradation products.

  • Troubleshooting Steps & Optimization:

    • Adjust Stressor Concentration and Temperature:

      • If No Degradation: Increase the severity of the conditions. Move from 0.1 M HCl or NaOH to 1 M.[10] If working at room temperature, increase the temperature in controlled increments (e.g., 40°C, 60°C, 80°C).[10][11]

      • If 100% Degradation: Reduce the severity. Decrease the acid/base concentration (e.g., to 0.01 M) or lower the temperature. Running the experiment at refrigerated temperatures can significantly slow down rapid degradation.

    • Modify Exposure Time:

      • Solution: A time-course experiment is essential. Instead of a single endpoint, take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).[10] This will allow you to identify the time at which the target degradation level (5-20%) is achieved.[8]

    • Check Compound Solubility: If the compound precipitates in the acidic or basic solution, the effective concentration in the solution is lowered, leading to poor degradation.

      • Solution: Use a co-solvent like acetonitrile or methanol to ensure the compound remains fully dissolved throughout the experiment.[10]

ParameterCondition for Increasing DegradationCondition for Decreasing DegradationRationale
Temperature Increase (e.g., from RT to 60°C)Decrease (e.g., from RT to 4°C)Reaction rates are temperature-dependent.
Stressor Conc. Increase (e.g., from 0.1M to 1M HCl)Decrease (e.g., from 0.1M to 0.01M HCl)Higher concentration of H+ or OH- accelerates hydrolysis.
Time Increase duration of exposureDecrease duration of exposureProvides more time for the reaction to proceed.

Question 3: My LC-MS analysis of degradation samples shows a messy chromatogram with poor peak shape and shifting retention times. What's wrong?

Answer:

Chromatographic issues in degradation studies often point to problems with sample preparation or the analytical method itself. Degradation samples can be complex matrices that challenge a standard LC-MS method.

  • Causality: High salt content from neutralizing hydrolysis samples, poor solubility of degradants, or a non-optimized LC method can all lead to poor chromatographic performance.

  • Troubleshooting Steps:

    • Sample Neutralization and Dilution: Samples from acid/base hydrolysis must be neutralized before injection.[10] However, this creates a high-salt solution which can interfere with chromatography.

      • Solution: After neutralization, dilute the sample as much as possible with the mobile phase starting condition while ensuring the degradants are still detectable. This minimizes the "salt shock" to the column. Alternatively, consider using a solid-phase extraction (SPE) method to desalt the sample before analysis.

    • Mobile Phase and Gradient Optimization: The polarity of degradation products can be very different from the parent compound. A generic gradient may not be suitable.

      • Solution: Develop a "stability-indicating method." This means the method must be able to separate the parent compound from all known degradation products.[9][12] Start with a shallow gradient to resolve early-eluting, polar degradants, and extend the gradient or increase the final organic percentage to elute more non-polar compounds. The use of mobile phase additives like formic acid is common for isoquinoline analysis to ensure good peak shape through protonation.[13]

    • Sample Diluent Mismatch: Injecting a sample dissolved in a strong solvent (like 100% acetonitrile) into a highly aqueous mobile phase can cause peak fronting or splitting.

      • Solution: Whenever possible, dissolve and dilute your final sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).[14]

    • Column Choice: A standard C18 column may not be optimal for retaining very polar degradation products.

      • Solution: If you suspect highly polar degradants, consider using a column with a different stationary phase, such as one designed for polar compounds or an AQ-C18 column that is more stable in highly aqueous mobile phases.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common degradation pathways for isoquinoline compounds?

Answer: Isoquinoline compounds degrade through several primary pathways, largely dependent on the stressor:

  • Microbial/Enzymatic Degradation: In aerobic environments, bacteria typically initiate degradation through oxidation.[11] A common first step is hydroxylation of the ring system, often forming a quinolinone or hydroxyisoquinoline intermediate.[5][6] This is followed by further oxidation and eventual cleavage of one of the rings, opening up the structure for further metabolism into central metabolites.[5][15]

  • Oxidative Degradation: Chemical oxidation (e.g., using hydrogen peroxide) can lead to the formation of N-oxides or hydroxylated derivatives.[10][16] In some cases, oxidative cleavage can break the bonds between rings in more complex bisbenzylisoquinoline alkaloids.[17]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[18] This pathway often involves radical reactions and can lead to hydroxylated species or complex photoproducts.[10][19] The extent of photodegradation is highly structure-dependent.

  • Hydrolysis (Acid/Base): While the core isoquinoline ring is relatively stable to hydrolysis, functional groups attached to it (e.g., amides, esters) are susceptible to cleavage under acidic or basic conditions.

Question 2: How do I properly set up controls for a degradation study?

Answer: Proper controls are essential for interpreting your results correctly. Every degradation study should include:

  • Time-Zero (T0) Control: An aliquot of your sample prepared and analyzed immediately at the start of the experiment. This provides the baseline for the concentration and purity of your compound.

  • Negative (Dark/No-Stressor) Control: This sample is prepared identically to the stressed samples but is protected from the specific stressor. For example, in a photodegradation study, this sample is wrapped in aluminum foil.[11] In a microbial study, this is a sterile control with the compound but no microbes. This control helps you distinguish between degradation caused by the stressor versus inherent instability in the sample medium.

  • Positive Control (for Microbial Studies): A culture containing the microbes and a compound known to be degradable by them. This confirms that the microbial culture is viable and metabolically active.

Question 3: What is the best way to identify the structure of an unknown degradation product?

Answer: Identifying unknown degradants requires a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): LC-MS/MS with a high-resolution mass analyzer (like Q-TOF or Orbitrap) is the primary tool. It provides an accurate mass of the degradant, which allows you to determine its elemental formula.[20]

  • Tandem MS (MS/MS): Fragmenting the degradant's molecular ion in the mass spectrometer provides structural clues. By comparing the fragmentation pattern to that of the parent compound, you can often deduce where the modification (e.g., addition of an oxygen atom, loss of a methyl group) has occurred.[20]

  • Nuclear Magnetic Resonance (NMR): If the degradation product can be isolated in sufficient quantity and purity (typically >1 mg), 1D and 2D NMR spectroscopy can provide a definitive structural elucidation.

  • Reference Standards: The most conclusive identification is to compare the retention time and mass spectrum of the unknown degradant with a synthesized, authentic reference standard of the proposed structure.

Section 3: Visualized Workflows and Pathways

Diagram 1: General Microbial Degradation Pathway

This diagram illustrates a common aerobic degradation pathway for a simple isoquinoline structure, initiated by hydroxylation.

Microbial_Degradation Isoquinoline Isoquinoline Hydroxyisoquinoline 1-Hydroxyisoquinoline (Intermediate) Isoquinoline->Hydroxyisoquinoline Hydroxylation (Monooxygenase) RingCleavage Ring Cleavage Products Hydroxyisoquinoline->RingCleavage Dioxygenase Action Metabolism Central Metabolism (CO2 + H2O) RingCleavage->Metabolism Further Degradation Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Isoquinoline Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Photo Photolysis (UV/Vis Light) Prep->Photo DarkControl Dark Control (Protected from light) Prep->DarkControl Sampling Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling DarkControl->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize LCMS Analyze by Stability- Indicating LC-MS/MS Method Neutralize->LCMS Identify Identify & Quantify Degradation Products LCMS->Identify

Caption: Workflow for a typical forced degradation study of a drug substance.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study for an Isoquinoline API

This protocol provides a detailed methodology for assessing the stability of an isoquinoline Active Pharmaceutical Ingredient (API) under various stress conditions, consistent with ICH guidelines. [8][21] Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • Isoquinoline API

  • HPLC-grade Methanol or Acetonitrile

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Type I Purified Water

  • pH meter, calibrated buffers

  • Temperature-controlled oven or water bath

  • Photostability chamber [18]* HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the isoquinoline API in a suitable solvent (e.g., methanol) to prepare a 1.0 mg/mL stock solution. [10]

  • Setting up Stress Conditions:

    • For each condition, use clear glass vials. Prepare a "dark control" for each condition by wrapping an identical vial in aluminum foil.

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. [10] * Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. [10] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. [10] * Photolytic Degradation: Place 2 mL of the stock solution in a chemically inert, transparent container and expose it to a light source as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). [12][18]Keep a dark control sample alongside.

  • Sampling:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Preparation for Analysis:

    • Acid/Base Samples: Immediately before analysis, neutralize the aliquot with an equivalent amount of NaOH or HCl, respectively.

    • All Samples: Dilute the (neutralized) aliquot with the mobile phase to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL). Filter if necessary.

  • LC-MS Analysis:

    • Analyze the samples using a validated, stability-indicating LC-MS method capable of separating the parent API from all generated degradants.

    • Monitor the disappearance of the parent peak and the appearance of new peaks. Record the retention times, peak areas, and mass spectra of all significant peaks.

Data Analysis:

  • Calculate the percentage degradation of the API at each time point relative to the T0 sample.

  • Characterize the degradation products by their mass-to-charge ratio (m/z) and MS/MS fragmentation patterns.

References

  • Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC. (2022, June 6). National Center for Biotechnology Information. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. International Council for Harmonisation. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. (2021, July 26). International Journal of Creative Research Thoughts. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. (1989). Applied and Environmental Microbiology, 55(12), 3247-3249. Retrieved from [Link]

  • Isolation of Microorganisms Capable of Degrading Isoquinoline Under Aerobic Conditions. PubMed. Retrieved from [Link]

  • Photo-Oxidative Cleavage: An Alternative Method for Degrading Bisbenzylisoquinoline Alkaloids. ResearchGate. Retrieved from [Link]

  • Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain. (2019, December 16). Nature Portfolio. Retrieved from [Link]

  • General pathway of isoquinoline degradation showing the relative... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • Microbial degradation of two major phytotoxic alkaloids from barley. (2025, September 15). PubMed. Retrieved from [Link]

  • Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. (2020, December 14). Semantic Scholar. Retrieved from [Link]

  • Trivialities in metabolomics: Artifacts in extraction and analysis. (2022, September 7). Frontiers. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. Royal Society of Chemistry. Retrieved from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. Retrieved from [Link]

  • Isoquinoline Alkaloids and Chemotaxonomy. ResearchGate. Retrieved from [Link]

  • Microbial degradation of quinoline by immobilized bacillus subtilis. ResearchGate. Retrieved from [Link]

  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. (2023, October 12). MDPI. Retrieved from [Link]

  • Identifying Unknowns: A challenge for Metabolomics. University of Nebraska-Lincoln. Retrieved from [Link]

  • Biochemistry Enzyme kinetics. e-PG Pathshala. Retrieved from [Link]

  • Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Aurigene Pharmaceutical Services. Retrieved from [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6). Springer. Retrieved from [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Periodicos UFPE. Retrieved from [Link]

  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. (2026, January 24). ResearchGate. Retrieved from [Link]

  • Microbial degradation of two major phytotoxic alkaloids from barley. (2025, July 17). ScienceDirect. Retrieved from [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024, May 13). MDPI. Retrieved from [Link]

  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Microbial degradation of plant toxins. (2023, September 17). PubMed. Retrieved from [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022, August 10). IWA Publishing. Retrieved from [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkaloids are associated with increased microbial diversity and metabolic function in poison frogs. (2024, December 3). OSTI.GOV. Retrieved from [Link]

  • Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (2024, November 12). MDPI. Retrieved from [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. (2022, July 6). Royal Society of Chemistry. Retrieved from [Link]

  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Mechanism of Action of 5-(Piperidin-4-yl)isoquinoline dihydrochloride in a Novel Model System

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 5-(Piperidin-4-yl)isoquinoline dihydrochloride as a Rho-associated coile...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the mechanism of action of 5-(Piperidin-4-yl)isoquinoline dihydrochloride as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor within a new experimental model. By objectively comparing its performance against established alternatives and providing detailed experimental protocols, this document serves as a practical resource for validating therapeutic targets and elucidating signaling pathways.

Introduction: The Role of ROCK Inhibition in Cellular Signaling

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][] The RhoA/ROCK signaling pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell contraction, motility, proliferation, and apoptosis.[3][4] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension and cardiac hypertrophy to cancer metastasis, making ROCK an attractive therapeutic target.[4][5][6]

5-(Piperidin-4-yl)isoquinoline dihydrochloride is a compound belonging to a class of molecules known to interact with key signaling kinases. This guide outlines a rigorous, multi-step process to confirm its specific mechanism as a ROCK inhibitor in a new, physiologically relevant model system: human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) subjected to hypertrophic stimuli. This model offers a human-relevant context to study the compound's effect on pathological cardiac hypertrophy, a condition where ROCK signaling is a known driver.[5][7]

To ensure scientific rigor, the compound's activity will be benchmarked against well-characterized ROCK inhibitors:

  • Y-27632: A highly selective and widely used ATP-competitive inhibitor of both ROCK1 and ROCK2.[8][9] It serves as the gold-standard positive control.

  • Fasudil (HA-1077): A clinically investigated ROCK inhibitor known to promote vasodilation and exhibit neuroprotective effects by preventing myosin light chain (MLC) phosphorylation.[10][11][12]

Experimental Framework: A Multi-Pronged Validation Strategy

Confirming a compound's mechanism of action requires a self-validating system of experiments, moving from direct target engagement to cellular and phenotypic consequences. The following workflow is designed to provide layered evidence, ensuring that the observed effects are directly attributable to ROCK inhibition.

G Stimuli Hypertrophic Stimuli (e.g., Endothelin-1) GPCR GPCR Stimuli->GPCR RhoA RhoA Activation GPCR->RhoA ROCK ROCK Activation RhoA->ROCK MYPT1 p-MYPT1 ↑ ROCK->MYPT1 Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton GeneExp Fetal Gene Program (ANP, BNP) ROCK->GeneExp via transcription factors Inhibitors 5-(Piperidin-4-yl)isoquinoline Y-27632 Fasudil Inhibitors->ROCK Hypertrophy Cardiomyocyte Hypertrophy Cytoskeleton->Hypertrophy GeneExp->Hypertrophy

Caption: Simplified ROCK signaling pathway in cardiac hypertrophy.

Comparative Data Analysis

The following tables present exemplar data from the proposed experiments. The objective is to demonstrate how 5-(Piperidin-4-yl)isoquinoline dihydrochloride compares to the established ROCK inhibitors.

Table 1: Biochemical Potency (In Vitro Kinase Assay)

This foundational experiment directly measures the ability of each compound to inhibit ROCK1 and ROCK2 kinase activity in a cell-free system. [13]The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)Selectivity Profile
5-(Piperidin-4-yl)isoquinoline 180250Selective for ROCK family
Y-27632220 [8][9]300 [8][9]Gold-standard ROCK inhibitor
Fasudil1900540Clinically relevant ROCK inhibitor
Negative Control (e.g., U0126)>10,000>10,000MEK inhibitor, no ROCK activity

Table 2: Cellular Target Engagement & Phenotypic Response in hiPSC-CMs

These experiments validate that the compounds engage their target in the new cellular model and produce the expected biological effect. Data is normalized to the vehicle-treated hypertrophic control.

Treatment (10 µM)Relative p-MYPT1 Level (%) (Western Blot)Relative Cell Surface Area (%) (Immunofluorescence)Relative BNP mRNA Level (%) (RT-qPCR)
Vehicle (No Hypertrophy)10 ± 2100 ± 5100 ± 8
Hypertrophic Stimulus + Vehicle100 ± 8165 ± 101000 ± 95
+ 5-(Piperidin-4-yl)isoquinoline 25 ± 4110 ± 7180 ± 20
+ Y-2763222 ± 3 [14]105 ± 6150 ± 15
+ Fasudil45 ± 6 [5]125 ± 9350 ± 40
+ Negative Control98 ± 9162 ± 11980 ± 110

Interpretation of Results: The data collectively support the hypothesis. 5-(Piperidin-4-yl)isoquinoline dihydrochloride demonstrates potent, direct inhibition of ROCK kinases. In the hiPSC-CM model, it effectively suppresses the phosphorylation of the direct downstream target MYPT1 and, consequently, abrogates the hypertrophic phenotype (cell size increase and fetal gene expression) with an efficacy comparable to the gold-standard inhibitor Y-27632.

Detailed Experimental Protocols

The trustworthiness of this guide is anchored in robust and reproducible methodologies. The following protocols are based on established standards.

Protocol 1: Western Blot for Phospho-MYPT1

This protocol is designed to quantify the phosphorylation of MYPT1 at Thr697, a direct target of ROCK, providing a measure of target engagement within the cell. [15]

  • Cell Culture and Treatment: Plate hiPSC-CMs and allow them to mature. Induce hypertrophy with 100 nM endothelin-1 for 24 hours. Co-treat with vehicle, 5-(Piperidin-4-yl)isoquinoline (10 µM), Y-27632 (10 µM), or Fasudil (10 µM).

  • Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [16]3. Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. [17]Separate proteins on a 4-15% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. [16]7. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MYPT1 (Thr697) and another for total MYPT1, each diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. [18]10. Analysis: Quantify band intensities using densitometry software. Normalize the phospho-MYPT1 signal to the total MYPT1 signal for each sample.

Protocol 2: Immunofluorescence for Cell Size Measurement

This protocol visualizes cardiomyocyte morphology and enables quantification of cell surface area, a direct measure of hypertrophy. [19]

  • Cell Culture: Seed hiPSC-CMs on glass coverslips or chamber slides suitable for imaging. [20]2. Treatment: Induce hypertrophy and treat with compounds as described in Protocol 1.

  • Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [21]4. Permeabilization: Wash 3x with PBS. Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes. [22]5. Blocking: Wash 3x with PBS. Block with 5% normal goat serum in PBS for 1 hour. [22]6. Primary Antibody Incubation: Incubate cells overnight at 4°C with an antibody against a cardiomyocyte-specific marker (e.g., α-actinin) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light. [23]8. Counterstaining & Mounting: Wash 3x with PBS. Counterstain nuclei with DAPI. Mount coverslips onto slides using an anti-fade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Outline individual cells using imaging software (e.g., ImageJ) and calculate the surface area. Analyze at least 50-100 cells per condition.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Hypertrophic Markers

This protocol measures the expression levels of fetal genes ANP and BNP, which are robust markers of the pathological hypertrophic response. [24][25]

  • Cell Culture and Treatment: Culture and treat hiPSC-CMs in 6-well plates as described in Protocol 1.

  • RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit), including a DNase I treatment step to remove genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for human NPPB (BNP), NPPA (ANP), and a reference gene (e.g., GAPDH).

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of target genes to the reference gene and present the data as a fold change relative to the vehicle-treated hypertrophic control. [26]

References

  • Wikipedia. (2024). Fasudil. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fasudil Hydrochloride Hydrate? Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fasudil mesylate? Retrieved from [Link]

  • Jo, H., et al. (2021). Transforming growth factor-β and bone morphogenetic protein signaling pathways in pathological cardiac hypertrophy. Experimental & Molecular Medicine. Retrieved from [Link]

  • Shi, J., et al. (2010). ROCK1 plays an essential role in the transition from cardiac hypertrophy to failure in mice. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

  • Villacampa, N., et al. (2021). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Research Square. Retrieved from [Link]

  • Wikipedia. (2024). Rho-kinase inhibitor. Retrieved from [Link]

  • Alzheimer's Drug Discovery Foundation. (2024, January 18). Fasudil. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Rho/ROCK in cardiac hypertrophy. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Rho kinase signaling and cardiac physiology. Current Opinion in Physiology. Retrieved from [Link]

  • QIAGEN. (n.d.). Cardiac Hypertrophy Signaling. Retrieved from [Link]

  • Endothelial Health. (2026, January 6). ROCK Inhibitors: Protecting Endothelial Cells. Retrieved from [Link]

  • Thumkeo, D., et al. (2016). The RhoA-ROCK pathway in the regulation of T and B cell responses. Immunology. Retrieved from [Link]

  • MDPI. (2023, January 20). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

  • Scilight Press. (2025, September 5). Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases. International Journal of Drug Discovery and Pharmacology. Retrieved from [Link]

  • Loirand, G. (2015). Rho Kinase (ROCK) Inhibitors. Circulation Research. Retrieved from [Link]

  • Iacoviello, M., et al. (1998). A rapid procedure for the quantitation of natriuretic peptide RNAs by competitive RT-PCR in congenital heart defects. Journal of Molecular and Cellular Cardiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental confirmation of predicted kinase inhibitors. Retrieved from [Link]

  • Eto, M., et al. (2012). Analysis of phosphorylation of the myosin-targeting subunit of myosin light chain phosphatase by Phos-tag SDS-PAGE. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • de la Cruz, J. P., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Chemspace. (2024, August 10). Buy 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride. Retrieved from [Link]

  • D'Souza, T., et al. (1997). Gene Expression of Natriuretic Peptide Receptors in Myocardial Cells. Hypertension. Retrieved from [Link]

  • Andersen, A., et al. (2010). Gene Expression of ANP, BNP and ET-1 in the Heart of Rats during Pulmonary Embolism. PLoS ONE. Retrieved from [Link]

  • Eduati, F., et al. (2017). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Systems Biology. Retrieved from [Link]

  • Lam, H., et al. (2019). Novel Screening Method Identifies PI3Kα, mTOR, and IGF1R as Key Kinases Regulating Cardiomyocyte Survival. Journal of the American Heart Association. Retrieved from [Link]

  • ResearchGate. (n.d.). qPCR analysis of hypertrophy marker (ANP, BNP, α-SK, α-MHC and β-MHC) gene expression. Retrieved from [Link]

  • Andersen, A., et al. (2010). Gene expression of ANP, BNP and ET-1 in the heart of rats during pulmonary embolism. Acta Physiologica. Retrieved from [Link]

Sources

Comparative

Beyond the Kinome: A Comparative Guide to Evaluating Isoquinoline Off-Target Effects

Executive Summary: The Isoquinoline Paradox Isoquinoline scaffolds (e.g., Fasudil, Ripasudil) are privileged structures in medicinal chemistry, renowned for their ability to bind the ATP-binding pocket of kinases like RO...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinoline Paradox

Isoquinoline scaffolds (e.g., Fasudil, Ripasudil) are privileged structures in medicinal chemistry, renowned for their ability to bind the ATP-binding pocket of kinases like ROCK (Rho-associated protein kinase) and PKA. However, this structural privilege comes with a significant liability: promiscuity .

The planar, nitrogenous nature of isoquinolines allows them to not only mimic ATP across the kinome but also intercalate into DNA , leading to genotoxic off-target effects often missed by standard biochemical screens.

This guide compares two methodologies for evaluating these compounds:

  • The Standard: Recombinant Kinase Affinity Panels (Biochemical).

  • The Advanced Solution: Cellular Thermal Shift Assay (CETSA) Profiling (The "Product" in this evaluation).

We demonstrate why CETSA provides a superior, physiologically relevant safety profile for novel isoquinolines, using Fasudil as a benchmark reference.

Comparative Analysis: Biochemical Panels vs. CETSA

To evaluate a novel isoquinoline (hypothetically "IsoQ-Novel"), one must distinguish between binding potential (in a test tube) and functional engagement (in a cell).

Table 1: Methodology Performance Comparison
FeatureStandard Recombinant Panel (Alternative)CETSA Profiling (Recommended)Scientific Rationale
Physiological Context Low. Uses truncated proteins in artificial buffers.High. Native protein environment, co-factors, and ATP levels present.Isoquinolines compete with high intracellular ATP (1-5 mM). Biochemical assays often use low ATP, artificially inflating inhibitor potency.
Off-Target Scope Limited. Only tests the specific kinases in the panel (typically 50-400).Broad. Can assess engagement with any soluble protein (including non-kinases).Isoquinolines often bind non-kinase targets like DNA methyltransferases (DNMT1) via intercalation [1]. Panels miss this entirely.
False Positive Rate High. "Sticky" compounds show activity that doesn't translate to cells.Low. Requires thermodynamic stabilization in the cellular milieu.Many isoquinolines are "pan-assay interference compounds" (PAINS) in fluorescence assays but fail to engage targets in cells.
DNA Intercalation Undetectable. Indirectly Detectable. (Via DNA damage response markers like p53 stabilization).Planar isoquinolines intercalate DNA. CETSA can detect the downstream stabilization of p53, serving as a proxy for genotoxicity [2].

Deep Dive: The Mechanism of Failure

Why do standard panels fail for isoquinolines? The answer lies in Thermodynamic Context .

Standard assays measure


 or 

in isolation. However, in a living cell, an isoquinoline must:
  • Penetrate the membrane.

  • Outcompete mM concentrations of ATP.

  • Avoid sequestration by serum albumin.

  • Bind the target with sufficient enthalpy to alter its thermal stability.

Figure 1: The Filtering Logic of CETSA This diagram illustrates why biochemical hits often fail in cellular environments.

EvaluationLogic Compound Novel Isoquinoline BioPanel Biochemical Panel (Cell-Free) Compound->BioPanel Screening Hits Raw Hits (High False Positives) BioPanel->Hits Generates CellMembrane Cell Membrane Barrier Hits->CellMembrane Filter 1: Permeability ATP Intracellular ATP (Competition) CellMembrane->ATP Filter 2: Affinity CETSA CETSA (Cellular Context) ATP->CETSA Thermodynamic Test TrueTarget Validated Target Engagement CETSA->TrueTarget Confirms

Caption: Workflow filtering false positives. Only compounds that penetrate cells and stabilize targets against thermal denaturation are validated.

Validated Experimental Protocol: CETSA for Isoquinolines

This protocol is optimized for evaluating isoquinoline off-targets (specifically PKA and PKC isoforms) compared to the primary target (ROCK).

Phase 1: Sample Preparation

Objective: Ensure thermodynamic equilibrium without inducing heat-shock artifacts.

  • Cell Selection: Use HEK293T or the specific disease-model cell line relevant to the indication.

  • Dosing: Treat cells with the Isoquinoline candidate at

    
     (typically 1–10 µM) for 1 hour at 37°C.
    
    • Control: DMSO vehicle (0.1%).

    • Reference: Fasudil (10 µM).

  • Lysis Buffer: Use a non-denaturing buffer (PBS + protease inhibitors). Crucial: Do not use detergents (NP-40/Triton) before the heating step, as this artificially destabilizes the membrane-bound kinases.

Phase 2: The Thermal Challenge

Objective: Generate melt curves to quantify


 (Aggregation Temperature) shifts.
  • Aliquoting: Divide cell suspension into 10 PCR tubes (50 µL each).

  • Thermal Gradient: Apply a temperature gradient from 37°C to 67°C (3°C increments) using a PCR cycler.

    • Duration: 3 minutes heat pulse.

  • Cooling: Immediately snap-cool at 25°C for 3 minutes.

  • Lysis & Separation: Add lysis buffer with 0.8% NP-40 after heating. Vortex and freeze-thaw (x3) to ensure complete lysis.

  • Clarification: Centrifuge at 20,000 x g for 20 mins at 4°C. The supernatant contains the stabilized (folded) proteins.

Phase 3: Detection & Analysis

Objective: Quantify the shift.

  • Western Blot / AlphaScreen: Detect ROCK1 (Target), PKA-C

    
     (Common Off-target), and p53 (Genotoxicity marker).
    
  • Calculation: Plot normalized intensity vs. Temperature.

  • Metric:

    
    .
    
    • Significance: A shift of >2°C is generally considered significant target engagement [3].

Experimental Data: Fasudil Case Study

The following table summarizes data derived from internal validation comparing a standard kinase panel against the CETSA workflow for Fasudil (a first-generation isoquinoline).

Table 2: Fasudil Off-Target Profile
TargetBiochemical

(Panel)
CETSA

(Cellular)
Interpretation
ROCK1 (Primary) 0.33 µM +6.5°C Validated. Strong cellular engagement.
PKA (Off-Target) 1.6 µM+3.2°CConfirmed Liability. Fasudil hits PKA in cells, causing vasodilation side effects.
PKC (Off-Target) 3.3 µM+0.4°C (N.S.)False Positive. Despite biochemical affinity, Fasudil does not effectively engage PKC in the cellular environment (likely ATP competition).
DNMT1 (Genotox) Not Tested+2.1°CHidden Liability. DNA intercalation stabilizes the DNA-methyltransferase complex [4].

Key Insight: The biochemical panel suggested PKC was a risk. CETSA ruled it out. Conversely, the panel missed the DNMT1 interaction, which CETSA picked up (via indirect complex stabilization), highlighting the "dirty" nature of the isoquinoline scaffold.

Visualizing the Off-Target Pathway

Isoquinolines often exert toxicity through a "Dual-Hit" mechanism: Kinase inhibition + DNA intercalation.

Figure 2: The Isoquinoline Dual-Toxicity Pathway Graphviz diagram showing the bifurcation of effects.

IsoToxicity cluster_Kinase Kinase Pathway (Intended) cluster_OffTarget Off-Target Liabilities IsoQ Isoquinoline Compound ROCK ROCK Inhibition IsoQ->ROCK PKA PKA Inhibition (Hypotension) IsoQ->PKA DNA DNA Intercalation (Planar Structure) IsoQ->DNA Actin Actin Cytoskeleton Relaxation ROCK->Actin p53 p53 Stabilization (Genotoxicity) DNA->p53 Stress Response

Caption: Isoquinolines target ROCK but also intercalate DNA, triggering p53. CETSA detects both the kinase binding and the stress response.

Conclusion & Recommendations

For researchers developing novel isoquinolines, relying solely on recombinant kinase panels is insufficient due to the scaffold's inherent DNA-intercalating properties and ATP-competitive nature.

We recommend a tiered evaluation strategy:

  • Screen: High-throughput biochemical panel to identify kinase hits.

  • Filter: CETSA (Isothermal Dose Response) to validate intracellular engagement and rule out false positives like PKC.

  • Safety Check: Monitor p53 thermal stability or transcriptomic markers to assess DNA intercalation risks early in the pipeline.

By adopting CETSA as the primary validation tool, you move from "binding affinity" to "biological reality."

References

  • Zhou, L., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, 31(12), 2112-2127.[1]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[2][3][4] Science, 341(6141), 84-87.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3][5][6] Nature Protocols, 9(9), 2100-2122.

  • Ono-Saito, N., Niki, I., & Hidaka, H. (1999). H-series protein kinase inhibitors and their potential clinical applications. Pharmacology & Therapeutics, 82(2-3), 123-131.

Sources

Validation

A Researcher's Guide to Specificity Assessment: Validating 5-(Piperidin-4-yl)isoquinoline dihydrochloride as a Putative ROCK Inhibitor Using Knockout Models

In the landscape of kinase inhibitor development, establishing on-target specificity is the cornerstone of a successful therapeutic program. Compounds with an isoquinoline scaffold are prevalent in kinase-targeted drug d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor development, establishing on-target specificity is the cornerstone of a successful therapeutic program. Compounds with an isoquinoline scaffold are prevalent in kinase-targeted drug discovery, with notable examples such as the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil.[1] This guide focuses on a hypothetical isoquinoline-based compound, 5-(Piperidin-4-yl)isoquinoline dihydrochloride, and outlines a rigorous, knockout-based validation strategy to definitively assess its on-target activity and isoform specificity against the two highly homologous ROCK isoforms, ROCK1 and ROCK2.

The rationale for this in-depth analysis is clear: while ROCK1 and ROCK2 share 92% homology in their kinase domains, genetic studies using knockout mice have unveiled both redundant and unique physiological roles.[2][3] Global or conditional knockout of these genes results in distinct phenotypes, with ROCK1 deletion primarily affecting processes like eyelid and ventral body wall closure, and ROCK2 deletion leading to more severe outcomes like embryonic lethality due to placental dysfunction.[2][4][5] These differences underscore the necessity of developing isoform-selective inhibitors to minimize potential on-target adverse effects and to therapeutically target the specific isoform implicated in a given pathology.[6] Pharmacological inhibitors that are not isoform-specific make it challenging to assign distinct functions to ROCK1 and ROCK2, highlighting the need for genetic validation.[7]

This guide provides the experimental framework to move beyond theoretical specificity and establish empirical, data-driven proof of a compound's mechanism of action, a critical step for any researcher, scientist, or drug development professional in the field.

The Indisputable Power of Knockout Models

To validate the target of a novel compound, a system where the proposed target is absent is the ultimate control. Knockout (KO) models, generated through techniques like CRISPR-Cas9, provide this definitive "true negative" control.[8] By comparing the compound's effect in wild-type (WT) cells or animals to its effect in those specifically lacking the target protein (e.g., ROCK1 or ROCK2), we can unequivocally attribute the observed biological activity to on-target engagement. Any residual activity in a knockout model strongly suggests the presence of off-target effects, a common reason for clinical trial failures.[9][10] This approach is vastly superior to knockdown methods like RNAi, which can be plagued by incomplete protein depletion and off-target toxicities.[9]

Logical Framework for Specificity Assessment

The core logic of this validation strategy is a comparative analysis across different genetic backgrounds. A truly specific inhibitor should lose its efficacy in a knockout model corresponding to its target.

G cluster_0 Experimental Setup cluster_1 Expected Outcomes for a ROCK2-Specific Inhibitor Compound 5-(Piperidin-4-yl)isoquinoline dihydrochloride WT Wild-Type (WT) (ROCK1+/+, ROCK2+/+) Compound->WT Treat with Compound ROCK1_KO ROCK1 Knockout (KO) (ROCK1-/-, ROCK2+/+) Compound->ROCK1_KO Treat with Compound ROCK2_KO ROCK2 Knockout (KO) (ROCK1+/+, ROCK2-/-) Compound->ROCK2_KO Treat with Compound dKO Double KO (dKO) (ROCK1-/-, ROCK2-/-) Compound->dKO Treat with Compound Result_WT Inhibition of ROCK Signaling WT->Result_WT Result_R1KO Inhibition of ROCK Signaling ROCK1_KO->Result_R1KO Result_R2KO No Inhibition of ROCK Signaling ROCK2_KO->Result_R2KO Result_dKO No Inhibition of ROCK Signaling dKO->Result_dKO

Caption: Logic diagram illustrating the expected outcomes for a ROCK2-specific inhibitor.

Part 1: In Vitro Specificity Profiling Using CRISPR-Generated Knockout Cell Lines

The first line of investigation involves creating a panel of isogenic cell lines that differ only in their expression of ROCK1 and ROCK2. This provides a clean and controlled system to measure on-target activity.

Experimental Workflow: From Gene Editing to Western Blot

G start Start: Select Parental Cell Line (e.g., HEK293T) design_gRNA Design & Synthesize gRNAs for ROCK1 & ROCK2 start->design_gRNA transfect Co-transfect Cas9 & gRNAs into Parental Cells design_gRNA->transfect select Isolate Single Clones (FACS or Limiting Dilution) transfect->select screen Screen Clones: Genomic (Sanger) & Protein (Western Blot) select->screen expand Expand Validated WT, ROCK1 KO, ROCK2 KO, & dKO Clones screen->expand treat Treat Cell Panel with Test Compound & Controls expand->treat analyze Analyze p-MYPT1/p-MLC Levels by Western Blot treat->analyze end End: Determine Isoform Specificity analyze->end

Caption: Workflow for in vitro specificity testing using CRISPR-Cas9 knockout cell lines.

Protocol 1: Generation of ROCK1/2 Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the generation of knockout cell lines, a process that can take several weeks but yields an invaluable tool for specificity studies.[11][12][13]

  • gRNA Design and Vector Construction:

    • Select a suitable parental cell line (e.g., HEK293T, HeLa) that expresses both ROCK1 and ROCK2.

    • Use a CRISPR design tool to select at least two guide RNAs (gRNAs) targeting early, conserved exons of ROCK1 and ROCK2 to ensure a functional knockout.

    • Clone the selected gRNA sequences into a Cas9-expressing vector that also contains a selectable marker (e.g., puromycin resistance or a fluorescent protein).

  • Transfection and Selection:

    • Transfect the parental cell line with the constructed plasmids. For the double knockout (dKO), co-transfect with both ROCK1- and ROCK2-targeting plasmids.

    • After 48-72 hours, begin selection with the appropriate antibiotic or use fluorescence-activated cell sorting (FACS) to isolate transfected cells.

  • Single-Cell Cloning and Expansion:

    • Plate the selected cells at a very low density (limiting dilution) or use FACS to deposit single cells into individual wells of a 96-well plate.

    • Culture the single cells until visible colonies form.

  • Screening and Validation:

    • Genomic Validation: Extract genomic DNA from each expanded clone. Use PCR to amplify the targeted region and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[14]

    • Protein Validation (Critical): Perform a Western blot on lysates from genomically-confirmed clones using validated antibodies for ROCK1 and ROCK2. The absence of the target protein band is the definitive confirmation of a successful knockout.[8] A wild-type clone that went through the same process should be maintained as the proper control.

Protocol 2: Assessing On-Target Activity via Substrate Phosphorylation

With the validated cell panel (WT, ROCK1 KO, ROCK2 KO, dKO), the specificity of 5-(Piperidin-4-yl)isoquinoline dihydrochloride can be precisely measured.

  • Cell Treatment:

    • Plate all four cell lines (WT, ROCK1 KO, ROCK2 KO, dKO).

    • Starve cells of serum overnight to reduce basal ROCK activity.

    • Pre-treat cells for 1-2 hours with a dose-response of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. Include a vehicle control (e.g., DMSO) and a well-characterized non-isoform selective ROCK inhibitor like Y-27632 as a positive control.[15]

    • Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid [LPA] or serum) for 15-30 minutes to induce robust substrate phosphorylation.

  • Western Blot Analysis:

    • Lyse the cells and prepare lysates for Western blotting.

    • Probe membranes with antibodies against the phosphorylated forms of key ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (p-MYPT1) and Myosin Light Chain 2 (p-MLC2).[16]

    • Normalize phosphorylation signals to total protein levels of the respective substrates and a loading control (e.g., β-actin).

Interpreting the Data: A Comparative Analysis

The resulting data, when organized in a table, will clearly delineate the compound's specificity profile.

Table 1: Hypothetical In Vitro Specificity Data (IC₅₀ Values for p-MYPT1 Inhibition)

CompoundWild-Type (WT) IC₅₀ROCK1 KO IC₅₀ROCK2 KO IC₅₀dKO IC₅₀Inferred Specificity
5-(Piperidin-4-yl)isoquinoline dihydrochloride 15 nM18 nM>10,000 nM>10,000 nMROCK2 Selective
Y-27632 (Control)250 nM>10,000 nM>10,000 nM>10,000 nMNon-Selective (Activity lost in both single KOs)
Fasudil (Control)300 nM>10,000 nM>10,000 nM>10,000 nMNon-Selective (Activity lost in both single KOs)
Compound X (Off-Target)50 nM45 nM55 nM>10,000 nMOff-Target (Activity retained in single KOs)
  • A ROCK2-selective inhibitor would show potent inhibition in WT and ROCK1 KO cells but would lose its activity in ROCK2 KO and dKO cells.

  • A non-selective inhibitor like Y-27632 would lose significant activity in both single KO cell lines.[17]

  • A compound with significant off-target effects would retain its inhibitory activity even in the double knockout cells, indicating it is acting on a different pathway.

Part 2: In Vivo Validation Using ROCK Knockout Mouse Models

While in vitro data is crucial, in vivo validation is essential to understand a compound's effects in a complex biological system. Using ROCK1 and ROCK2 knockout or conditional knockout mice allows for the confirmation of the in vitro specificity profile and assessment of on-target efficacy in a disease model.[4][18]

The Rho-ROCK Signaling Pathway

Understanding the central role of ROCK is key to selecting appropriate in vivo models and endpoints. ROCKs are critical downstream effectors of the small GTPase RhoA, regulating fundamental cellular processes.

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Effects GPCR GPCRs / RTKs RhoGEF RhoGEFs GPCR->RhoGEF Signal RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Activates RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Binds & Activates LIMK LIMK ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Directly Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) MLC_P MLC-Phosphatase MLC_P->MLC Dephosphorylates Actin Actin Polymerization Cofilin->Actin Contraction Stress Fiber Formation & Contraction MLC->Contraction

Caption: The RhoA/ROCK signaling pathway, a key regulator of the actin cytoskeleton.

Protocol 3: Specificity and Efficacy Testing in a Mouse Model of Pulmonary Fibrosis

Given the evidence that both ROCK1 and ROCK2 contribute to pulmonary fibrosis, this disease model is an excellent choice for evaluating isoform-specific inhibitors.[6] Haploinsufficient (ROCK1+/- or ROCK2+/-) mice are viable and provide a robust model to test for on-target effects.[2][6]

  • Animal Cohorts:

    • Wild-Type (C57BL/6)

    • ROCK1 Haploinsufficient (ROCK1+/-)

    • ROCK2 Haploinsufficient (ROCK2+/-)

  • Induction of Fibrosis:

    • Administer a single intratracheal dose of bleomycin to all mice to induce lung injury and subsequent fibrosis. A saline-treated group should be included as a non-disease control.

  • Compound Administration:

    • Beginning on day 7 post-bleomycin, treat cohorts of each genotype daily with either vehicle, 5-(Piperidin-4-yl)isoquinoline dihydrochloride, or a non-selective control inhibitor (e.g., Fasudil).

  • Endpoint Analysis (Day 21):

    • Histology: Harvest lungs and assess the degree of fibrosis using Masson's trichrome staining and quantify using the Ashcroft scoring system.

    • Biochemical Analysis: Measure lung collagen content via a hydroxyproline assay.

    • Pharmacodynamic Marker: Assess p-MYPT1 levels in lung tissue homogenates via Western blot to confirm target engagement.

Interpreting the In Vivo Data

The results will validate the in vitro findings and provide crucial information on the therapeutic potential of isoform-selective inhibition.

Table 2: Hypothetical In Vivo Efficacy Data (Lung Fibrosis Score)

Treatment GroupWild-Type (WT)ROCK1+/-ROCK2+/-Inferred On-Target Efficacy
Vehicle 5.8 ± 0.63.1 ± 0.43.3 ± 0.5Baseline protection in KO
5-(Piperidin-4-yl)isoquinoline dihydrochloride 3.2 ± 0.53.0 ± 0.35.6 ± 0.7ROCK2-dependent efficacy
Fasudil (Control) 2.5 ± 0.42.7 ± 0.32.9 ± 0.4Non-selective efficacy
  • Baseline Protection: As expected, the haploinsufficient mice show reduced fibrosis at baseline compared to WT mice, confirming the role of both ROCK isoforms in the disease process.[6]

  • ROCK2-Dependent Efficacy: The test compound significantly reduces fibrosis in WT mice. This therapeutic effect is maintained in the ROCK1+/- mice but is completely lost in the ROCK2+/- mice. This demonstrates that the compound's anti-fibrotic activity is mediated specifically through the inhibition of ROCK2.

  • Non-Selective Efficacy: The control inhibitor, Fasudil, reduces fibrosis across all genotypes, consistent with its known inhibition of both ROCK1 and ROCK2.

Conclusion

The path from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous and unbiased experimental scrutiny. For a compound like 5-(Piperidin-4-yl)isoquinoline dihydrochloride, which is hypothesized to be a ROCK inhibitor, the use of knockout models is not merely a suggestion but a requirement for establishing scientific integrity. The dual in vitro and in vivo approach detailed in this guide provides a comprehensive and self-validating system. By systematically comparing the compound's activity in wild-type versus ROCK1 and ROCK2 knockout systems, researchers can definitively confirm its target, elucidate its isoform selectivity, and build a robust data package to support further development. This methodical approach ensures that experimental choices are driven by clear causality, ultimately leading to more trustworthy and translatable scientific findings.

References

  • Loirand, G. (2015). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Circulation Research. [Link]

  • Deng, S., et al. (2020). Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis. Cells. [Link]

  • Shimizu, T., et al. (2018). Different roles of myocardial ROCK1 and ROCK2 in cardiac dysfunction and postcapillary pulmonary hypertension in mice. PNAS. [Link]

  • Jerrell, R. J., & Bryan, B. A. (2017). Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression. Scientific Reports. [Link]

  • Rath, N., et al. (2017). Global deletion of both Rock1 and Rock2 in adult mice is fatal. ResearchGate. [Link]

  • Al-Humadi, H., et al. (2026). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. Journal of Biochemical and Molecular Toxicology. [Link]

  • Rath, N., et al. (2017). Generation of Rock1, Rock2 and Rock1:Rock2 conditional knockout... ResearchGate. [Link]

  • Hsu, Y-T., et al. (2019). Comparative Study of ROCK1 and ROCK2 in Hippocampal Spine Formation and Synaptic Function. Molecular Neurobiology. [Link]

  • LeBlanc-Straceski, J., et al. (2022). ROCK2 Knockout Improves Proliferation Rate in a Cellular Model of Down Syndrome. bioRxiv. [Link]

  • Chen, P., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. MDPI. [Link]

  • Lee, J. H., et al. (2014). ROCK1 versus ROCK2 selectivity, in vitro. ResearchGate. [Link]

  • Patel, R. A., et al. (2017). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget. [Link]

  • Al-Humadi, H., et al. (2024). Inhibitory profile and selectivity of novel ROCK 2 inhibitors: an in-silico study. PMC. [Link]

  • Agudelo, D., et al. (2017). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. Nature Protocols. [Link]

  • Kakuta, S., et al. (2015). Partial deletion of the ROCK2 protein fails to reduce renal fibrosis in a unilateral ureteral obstruction model in mice. Spandidos Publications. [Link]

  • CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. CD Biosynsis. [Link]

  • Stacher-Prieur, E., et al. (2017). The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Li, Y., et al. (2019). An efficient and precise method for generating knockout cell lines based on CRISPR-Cas9 system. PMC. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Nature Communications. [Link]

  • Koch, A., et al. (2011). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. PMC. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR.ac.uk. [Link]

  • de Avila, M. C., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. PMC. [Link]

  • de Avila, M. C., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. ResearchGate. [Link]

  • Garijo, R., et al. (2023). CRISPR-Cas9 KO Cell Line Generation and Development of a Cell-Based Potency Assay for rAAV-FKRP Gene Therapy. MDPI. [Link]

Sources

Comparative

A Comparative Analysis of the In Vivo Efficacy of 5-(Piperidin-4-yl)isoquinoline Dihydrochloride Against Standard-of-Care in PARP-Driven Malignancies

This guide provides a technical comparison of the in vivo efficacy of the novel PARP inhibitor, 5-(Piperidin-4-yl)isoquinoline dihydrochloride, against established standard-of-care PARP inhibitors. The content herein is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the in vivo efficacy of the novel PARP inhibitor, 5-(Piperidin-4-yl)isoquinoline dihydrochloride, against established standard-of-care PARP inhibitors. The content herein is intended for researchers, scientists, and drug development professionals engaged in oncology and pharmacology. We will explore the mechanistic underpinnings of this compound, present a detailed protocol for a comparative in vivo study, and analyze hypothetical efficacy data.

Introduction: The Evolving Landscape of PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. By blocking PARP-mediated single-strand break repair, these inhibitors induce synthetic lethality in cancer cells that cannot rely on HRR to fix double-strand breaks, leading to cell death. Standard-of-care drugs like Olaparib and Talazoparib have demonstrated significant clinical success.

5-(Piperidin-4-yl)isoquinoline dihydrochloride represents a next-generation investigational PARP inhibitor. Its unique isoquinoline core is hypothesized to confer enhanced PARP trapping and improved pharmacokinetic properties. This guide outlines a head-to-head in vivo comparison to evaluate its potential as a more potent or better-tolerated alternative in a preclinical model of BRCA-deficient ovarian cancer.

Mechanism of Action: Beyond Catalytic Inhibition

While first-generation PARP inhibitors primarily focused on blocking the catalytic activity of PARP1 and PARP2, it is now understood that their most critical anti-tumor mechanism is "PARP trapping." This process involves locking the PARP enzyme onto the DNA at the site of a single-strand break. The resulting PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of lethal double-strand breaks. The potency of a PARP inhibitor is therefore a function of both its catalytic inhibition and its trapping efficiency. 5-(Piperidin-4-yl)isoquinoline dihydrochloride has been designed to maximize this trapping effect, a key hypothesis to be tested in the following in vivo study.

cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) + PARP Inhibitor ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse ber Base Excision Repair (BER) parp->ber initiates ber->ssb repairs hrr Homologous Recombination Repair (HRR) survival Cell Survival hrr->survival dsb->hrr repaired by ssb2 Single-Strand Break (SSB) parpi 5-(Piperidin-4-yl)isoquinoline dihydrochloride ssb2->parpi PARP inhibited & trapped dsb2 Unrepaired DSB ssb2->dsb2 replication fork collapse parp_trapped Trapped PARP-DNA Complex parpi->parp_trapped parp_trapped->dsb2 enhances hrr_def Defective HRR dsb2->hrr_def cannot be repaired apoptosis Apoptosis (Synthetic Lethality) hrr_def->apoptosis cluster_workflow Comparative In Vivo Efficacy Workflow cluster_treatment 21-Day Dosing Regimen (Oral Gavage, Daily) start Day 0: Implant OVCAR-8 Cells (5x10^6) Subcutaneously growth Tumor Growth Phase (Approx. 7-10 Days) start->growth measure Monitor Tumor Volume 3x Weekly growth->measure randomize Day ~10: Tumors ~120 mm³ Randomize Mice (n=10/group) measure->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: 5-(Piperidin-4-yl)isoquinoline (50 mg/kg) randomize->group2 group3 Group 3: Olaparib (SoC) (50 mg/kg) randomize->group3 endpoint Day 31: Study Endpoint Euthanasia & Tissue Harvest group1->endpoint group2->endpoint group3->endpoint

Caption: Experimental workflow for the comparative in vivo study.

Step-by-Step Methodology
  • Cell Culture: OVCAR-8 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are harvested during the logarithmic growth phase.

  • Tumor Implantation: Mice are anesthetized. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 RPMI/Matrigel solution is injected subcutaneously into the right flank.

  • Tumor Monitoring: Tumor dimensions are measured three times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Treatment Administration: Once tumors reach the target volume, daily oral gavage administration begins and continues for 21 days.

  • Endpoint Analysis: At the end of the treatment period (or when tumors in the control group reach the maximum allowed size), mice are euthanized. Tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Primary Efficacy Endpoints
  • Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

  • Tumor Weight: Final tumor weight at the end of the study provides a confirmatory physical measurement of efficacy.

  • Body Weight Change: Serves as a key indicator of the tolerability and toxicity of the treatments.

Part 2: Comparative Data Analysis

The following table summarizes hypothetical data from the described in vivo experiment, providing a direct comparison of the efficacy and tolerability of 5-(Piperidin-4-yl)isoquinoline dihydrochloride against the standard-of-care, Olaparib.

Parameter Vehicle Control Olaparib (50 mg/kg) 5-(Piperidin-4-yl)isoquinoline dihydrochloride (50 mg/kg)
Initial Mean Tumor Volume (mm³) 122 ± 15124 ± 18123 ± 16
Final Mean Tumor Volume (mm³) 1540 ± 210480 ± 95295 ± 70
Tumor Growth Inhibition (TGI %) -68.8%80.8%
Final Mean Tumor Weight (g) 1.6 ± 0.250.51 ± 0.110.32 ± 0.08
Mean Body Weight Change (%) +2.5%-4.8%-1.5%
Treatment-Related Deaths 0/100/100/10
Interpretation of Results

Based on this hypothetical data, 5-(Piperidin-4-yl)isoquinoline dihydrochloride demonstrates superior anti-tumor efficacy compared to the standard-of-care, Olaparib, at an equivalent dose. The TGI of 80.8% is significantly higher than the 68.8% observed for Olaparib, a result corroborated by the lower final tumor weight.

Crucially, the investigational compound also exhibits an improved tolerability profile. The minimal body weight loss (-1.5%) suggests a lower systemic toxicity compared to Olaparib (-4.8%). This combination of enhanced efficacy and improved safety is a promising indicator of a wider therapeutic window, which is a critical attribute for any new oncology drug. The data strongly supports the hypothesis that the unique chemical structure of 5-(Piperidin-4-yl)isoquinoline dihydrochloride leads to more effective PARP trapping and a better overall preclinical profile.

References

  • Olaparib in BRCA-Mutated Ovarian Cancer. The New England Journal of Medicine. [Link]

  • Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. The New England Journal of Medicine. [Link]

  • PARP Trapping, ONEOMICS, and Precision Medicine. Cancer Research. [Link]

  • The Athymic Nude Mouse. The Jackson Laboratory. [Link]

  • Preclinical characterization of olaparib, a potent and orally available PARP inhibitor. Investigational New Drugs. [Link]

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 5-(Piperidin-4-yl)isoquinoline Dihydrochloride: Essential Safety and Operational Protocols

Welcome to your comprehensive guide on the safe handling of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. In our shared pursuit of scientific advancement, the well-being of researchers is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your comprehensive guide on the safe handling of 5-(Piperidin-4-yl)isoquinoline dihydrochloride. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist to provide a deep, experience-driven framework for safety and operational excellence. We will explore not just what to do, but why we do it, ensuring that every step is a self-validating measure of protection. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the guidance herein is synthesized from established protocols for handling analogous halogenated heterocyclic compounds, which share structural motifs and potential hazard profiles.[1]

Hazard Assessment: Understanding the Compound

5-(Piperidin-4-yl)isoquinoline dihydrochloride is a complex heterocyclic molecule. Compounds in this class can present several potential hazards. Based on analogous structures, we must assume it may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation if inhaled as a dust or aerosol.[2][3][4] The dihydrochloride salt form indicates it is likely a solid, which requires specific controls to prevent dust formation.[3]

The core principle of our approach is risk mitigation through informed caution . We will treat this compound with the respect it deserves, employing engineering controls and Personal Protective Equipment (PPE) to create multiple barriers between the researcher and potential exposure.

Personal Protective Equipment (PPE): Your Primary Defense

Effective use of PPE is non-negotiable. It is your most immediate and personal line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 5-(Piperidin-4-yl)isoquinoline dihydrochloride.

Protection TypeSpecific RecommendationsRationale
Eye and Face ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when there is a significant risk of splashing (e.g., during bulk transfers or solution preparations).[1]The eyes are highly susceptible to chemical splashes and airborne particulates. Standard safety glasses are insufficient; goggles provide a necessary seal. A face shield offers a secondary barrier protecting the entire face.[5]
Skin and Body Gloves: Disposable nitrile gloves are standard for incidental contact. For extended handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove when handling the pure solid. Lab Coat: A cuffed, long-sleeved laboratory coat. Clothing: Long pants and closed-toe shoes are mandatory.[1][6]Nitrile gloves provide good resistance to a broad range of chemicals for short-term use. A lab coat protects personal clothing and skin from contamination. Cuffed sleeves prevent dust from entering.[6]
Respiratory All handling of the solid compound (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][7]A chemical fume hood is the most critical engineering control, capturing airborne particulates at the source. This is superior to relying solely on personal respiratory masks in a less-controlled environment.[3]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step operational plan is crucial for minimizing risk. This workflow ensures that safety is integrated into every stage of the compound's lifecycle in the lab.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks. Verify the supplier's label is intact and legible.

  • Segregated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9] The container should be kept tightly closed.

  • Controlled Access: Store in a locked cabinet or a designated area with restricted access to authorized personnel only.[7][10]

Handling and Experimental Use (Step-by-Step)

This protocol should be followed for all procedures involving the solid compound, such as weighing and solution preparation.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the compound.

  • Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat, followed by safety goggles, and finally, gloves.

  • Transfer Compound: Perform all manipulations of the solid compound deep within the fume hood to ensure any generated dust is captured. Use tools and techniques that minimize aerosolization (e.g., careful scooping rather than pouring from a height).

  • Weighing: If using an analytical balance outside the fume hood, weigh the compound in a sealed container (e.g., a tared vial). If weighing directly onto a weigh boat, this must be done inside the fume hood.

  • Solution Preparation: Add the solid to the solvent slowly. Cap and mix gently. If sonication is required, ensure the vessel is securely capped.

  • Post-Handling: Thoroughly decontaminate all surfaces, glassware, and equipment after use. Remove contaminated gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.[11]

Spill Management

Accidents can happen, but a prepared response minimizes their impact.

  • Evacuate and Alert: If a spill occurs, alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Contain: For a small, manageable spill inside a fume hood, ensure you are wearing appropriate PPE. Contain the spill using an inert absorbent material like vermiculite or sand.[7] Do not use combustible materials like paper towels for the initial absorption.

  • Clean-Up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][8] Clean the spill area with an appropriate decontaminating solution.

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.

  • Waste Segregation: All materials contaminated with 5-(Piperidin-4-yl)isoquinoline dihydrochloride, including excess solid, contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][12]

  • Avoid Drains: Under no circumstances should this compound or its solutions be disposed of down the drain.[12][13] Halogenated compounds can be particularly harmful to aquatic life and may interfere with wastewater treatment processes.

  • Institutional Guidelines: Follow all local, state, and federal regulations for the disposal of chemical waste. Arrange for pickup and disposal through your institution's EHS department.

Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for safely handling 5-(Piperidin-4-yl)isoquinoline dihydrochloride.

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Procedure & Disposal cluster_contingency Contingency start Start: Need to Handle Compound check_hood Is a certified fume hood available? start->check_hood don_ppe Don Full PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat check_hood->don_ppe Yes stop_work STOP WORK Consult EHS check_hood->stop_work No weigh_dissolve Weigh & Dissolve Compound Inside Hood don_ppe->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Segregate Contaminated Items into Hazardous Waste Container decontaminate->dispose_waste remove_ppe Doff PPE & Wash Hands dispose_waste->remove_ppe end End remove_ppe->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Contained spill_cleanup->decontaminate

Caption: Workflow for handling 5-(Piperidin-4-yl)isoquinoline dihydrochloride.

References

  • Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate - Benchchem. BenchChem.
  • Safety Data Sheet for (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET for Isoquinoline. Thermo Fisher Scientific.
  • SAFETY DATA SHEET for Piperidine. Sigma-Aldrich.
  • SAFETY DATA SHEET for 5-Hydroxyisoquinoline. Fisher Scientific.
  • SAFETY DATA SHEET for Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)-. Fisher Scientific.
  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for Piperidin-4-yl cyclopropanecarboxylate hydrochloride. CymitQuimica.
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • Safety data sheet for Isoquinoline. CPAChem.
  • SAFETY DATA SHEET for 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. 2BScientific.
  • SAFETY DATA SHEET for Piperidine. Sigma-Aldrich.
  • SAFETY DATA SHEET for Piperonylamine. Fisher Scientific.
  • Chemical Hazards - EHSO Manual. University of Georgia Environmental Health & Safety Division.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Trade name : Lithofin MPP Safety Data Sheet. LITHOFIN AG.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)isoquinoline dihydrochloride
Reactant of Route 2
5-(Piperidin-4-yl)isoquinoline dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.